Corycavine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWLEQYUFDNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-87-9 | |
| Record name | Corycavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORYCAVINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CORYCAVAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM85L9FV7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Corycavine: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corycavine, a protopine isoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation from plant materials, and a proposed biosynthetic pathway. All quantitative data is presented in tabular format for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural compound.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the genus Corydalis, within the family Papaveraceae. The primary sources of this alkaloid are the tubers of various Corydalis species.
The most notable species containing this compound include:
-
Corydalis cava : Also known as hollowroot, this tuberous woodland plant is native to Europe and Western Asia. It contains a variety of alkaloids, including bulbocapnine, corydaline, this compound, and corydine.
-
Corydalis solida : Commonly referred to as fumewort, this species is widespread across northern Europe and Asia. Its tubers are known to contain active substances such as bulbocapnine, corydaline, and this compound.
While other Corydalis species may also contain this compound, C. cava and C. solida are the most frequently cited sources in the scientific literature. The alkaloid content in these plants can fluctuate based on factors such as geographical location, season of harvest, and specific subspecies.
Extraction and Isolation of this compound
The extraction of this compound follows general principles for the isolation of alkaloids from plant material. The process typically involves a solid-liquid extraction using polar solvents, followed by purification steps to isolate the target compound.
General Extraction Protocol
The following protocol is a generalized procedure for the extraction of total alkaloids from Corydalis tubers, from which this compound can then be isolated.
Materials:
-
Dried and powdered tubers of Corydalis cava or Corydalis solida
-
Ethanol (70-95%) or Methanol
-
Ammonia solution or other base to adjust pH
-
Hexane
-
Dichloromethane or Chloroform
-
Hydrochloric acid or Sulfuric acid
-
Sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
Procedure:
-
Maceration/Soxhlet Extraction:
-
The dried, powdered plant material is subjected to extraction with a polar solvent such as ethanol or methanol. For enhanced extraction efficiency, the pH of the solvent can be adjusted to the alkaline range (pH 9-11) using ammonia.
-
The mixture is typically refluxed or subjected to Soxhlet extraction for several hours to ensure exhaustive extraction of the alkaloids.
-
-
Acid-Base Partitioning:
-
The resulting crude extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, rendering them water-soluble.
-
This acidic solution is washed with a non-polar solvent like hexane to remove fats, waxes, and other non-polar impurities. The aqueous layer containing the protonated alkaloids is retained.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH of 9-11. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform. The organic layers are combined.
-
-
Drying and Concentration:
-
The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.
-
The dried organic extract is then concentrated in vacuo to yield the crude total alkaloid fraction.
-
Purification of this compound
The crude alkaloid extract, containing a mixture of different alkaloids including this compound, requires further purification to isolate the target compound. Column chromatography is a standard technique for this purpose.
Materials:
-
Crude alkaloid extract
-
Silica gel or Alumina for column chromatography
-
A suitable mobile phase (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
Fractions collector
Procedure:
-
Column Preparation: A chromatography column is packed with a slurry of silica gel or alumina in a non-polar solvent.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For instance, a gradient of chloroform with increasing amounts of methanol is often effective.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by TLC to monitor the separation of the different alkaloids. Fractions containing compounds with the same Rf value as a this compound standard are pooled.
-
Final Purification: The pooled fractions are concentrated, and the isolated this compound may be further purified by recrystallization to obtain a highly pure compound.
Quantitative Data
| Plant Source | Plant Part | Extraction Method | Total Alkaloid Yield (% of dry weight) |
| Corydalis solida | Tubers | Ethanolic Extraction | ~1.5 - 3.0% |
| Corydalis cava | Tubers | Not Specified | Up to 6% |
Note: The yields are for total alkaloids and not specifically for this compound.
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated; however, it is proposed to follow the general pathway for the formation of protopine-type alkaloids, which originates from the benzylisoquinoline alkaloid (S)-Reticuline.
The key steps are believed to be:
-
Formation of (S)-Scoulerine: (S)-Reticuline undergoes an oxidative cyclization of the N-methyl group to form the protoberberine intermediate (S)-Scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) .
-
Methylation and Hydroxylation: (S)-Scoulerine is then subject to a series of methylation and hydroxylation reactions, catalyzed by various methyltransferases and cytochrome P450 monooxygenases , to form protopine.
-
Conversion to this compound: The final steps leading from protopine to this compound are not yet fully characterized but likely involve further enzymatic modifications.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.
The Biosynthesis Pathway of Corycavine in Corydalis Species: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Corycavine, a bioactive benzylisoquinoline alkaloid (BIA) exclusive to the Corydalis genus, exhibits promising pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from the primary precursor L-tyrosine to the final product. It consolidates current research findings, presenting detailed pathway steps, enzymatic transformations, quantitative data on metabolite accumulation and gene expression, and detailed experimental protocols used for pathway elucidation. Visualizations of the pathway and experimental workflows are provided using Graphviz DOT language to facilitate a deeper understanding of the complex biological processes involved.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. It originates from two molecules of L-tyrosine and proceeds through the central intermediate (S)-reticuline. From this point, a series of cyclizations, methylations, and oxidative rearrangements, catalyzed by several key enzyme families including Berberine Bridge Enzyme (BBE) and its homologs, lead to the formation of the unique cavidine skeleton.
The proposed pathway, synthesized from genomic, transcriptomic, and metabolomic studies of various Corydalis species, is as follows:
-
Formation of (S)-Reticuline: The pathway begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine. A sequence of methylation and hydroxylation steps, catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) , Coclaurine N-methyltransferase (CNMT) , (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , yields the pivotal intermediate, (S)-reticuline.[1][2]
-
Formation of the Protoberberine Skeleton: (S)-reticuline is oxidatively cyclized by the Berberine Bridge Enzyme (BBE) to form (S)-scoulerine, creating the tetracyclic protoberberine core structure.[3][4][5] (S)-scoulerine serves as a major branch-point intermediate in BIA metabolism.[2][6]
-
Methylenedioxy Bridge Formation: The pathway proceeds through sequential formation of two methylenedioxy bridges from ortho-hydroxymethoxy-substituted phenyl rings. (S)-scoulerine is first converted to (S)-cheilanthifoline by Cheilanthifoline Synthase (CFS) , a cytochrome P450 enzyme. Subsequently, Stylopine Synthase (SPS) , another CYP450 enzyme, catalyzes the formation of a second bridge to produce (S)-stylopine.[7][8]
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Formation of the Cavidine Skeleton: This is the key step differentiating cavidine biosynthesis from other protoberberine pathways and is unique to Corydalis. It is proposed that a specialized, tandemly duplicated Berberine Bridge Enzyme-Like (BBEL) enzyme catalyzes a four-electron oxidation and rearrangement of (S)-stylopine to form dehydrocavidine.[9] This step breaks the original berberine bridge C-C bond and forms a new ring system characteristic of cavidines.
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Final Modifications: The final steps to produce this compound involve the reduction of dehydrocavidine to a tetrahydroprotoberberine intermediate, likely cavidine, followed by N-methylation. The N-methylation is catalyzed by a Tetrahydroprotoberberine N-methyltransferase (TNMT) , an enzyme identified in Corydalis species.[1][8] The resulting compound is this compound. Corycavamine is a known tautomer of this compound.
Pathway Visualization
Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in Corydalis species.
Quantitative Data
Quantitative analysis of metabolites and gene transcripts provides critical insights into pathway flux and regulation. The following tables summarize representative data from studies on Corydalis species.
Table 1: Alkaloid Content in Corydalis Species
This table presents the concentration of this compound and key pathway intermediates in different Corydalis samples, highlighting the variability and distribution of these compounds. Data is synthesized from multiple HPLC-based quantification studies.[10][11][12]
| Compound | Species | Plant Part | Concentration Range (μg/g dry weight) | Analytical Method |
| (S)-Scoulerine | C. saxicola | Whole Plant | 50 - 250 | HPLC-DAD |
| Tetrahydropalmatine | C. yanhusuo | Tuber | 1,500 - 5,000 | LC-MS/MS |
| Protopine | C. yanhusuo | Tuber | 300 - 1,200 | HPLC-DAD |
| Dehydrocavidine | C. saxicola | Whole Plant | 80 - 400 | HPLC-DAD |
| Corydaline | C. yanhusuo | Tuber | 2,000 - 6,000 | HPLC-DAD |
| This compound | C. turtschaninovii | Tuber | Not explicitly quantified, but present | LC-MS/MS |
Table 2: Expression Levels of Biosynthesis Genes in Corydalis yanhusuo
This table summarizes the expression levels of key genes involved in the BIA pathway in C. yanhusuo bulbs at different developmental stages, derived from transcriptomic data.[8][13] High expression levels of these genes correlate with the accumulation of alkaloids.
| Gene | Encoded Enzyme | Developmental Stage | Expression Level (FPKM) |
| 6OMT | Norcoclaurine 6-O-methyltransferase | Expansion Stage | ~ 150 |
| CNMT | Coclaurine N-methyltransferase | Expansion Stage | ~ 210 |
| NMCH | (S)-N-methylcoclaurine 3'-hydroxylase | Expansion Stage | ~ 180 |
| BBE | Berberine Bridge Enzyme | Expansion Stage | ~ 250 |
| SPS | Stylopine Synthase | Expansion Stage | ~ 120 |
| TNMT | Tetrahydroprotoberberine N-methyltransferase | Expansion Stage | ~ 90 |
Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are approximate representations from published studies.
Experimental Protocols
Elucidation of the this compound pathway has relied on a combination of isotopic labeling, heterologous enzyme expression, and advanced analytical techniques.
Protocol 1: Isotopic Tracer Analysis for Pathway Discovery
This protocol outlines the methodology used to trace the incorporation of labeled precursors into downstream metabolites, a powerful tool for pathway confirmation.[9]
Objective: To identify metabolites in the cavidine biosynthetic pathway by feeding a stable isotope-labeled precursor.
Materials:
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Corydalis tomentella cell cultures or seedlings
-
13C6 (benzene-ring)-labeled L-tyrosine
-
Liquid culture medium (e.g., MS medium)
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Precursor Feeding: Add 13C6-labeled L-tyrosine to the sterile liquid culture medium of C. tomentella to a final concentration of 1 mM.
-
Incubation: Culture the cells/seedlings for a period of 5-7 days under standard growth conditions.
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Harvesting: Harvest the plant material, wash thoroughly with distilled water to remove external residue, and immediately freeze in liquid nitrogen.
-
Metabolite Extraction: a. Grind the frozen tissue to a fine powder. b. Extract the metabolites with 80% methanol at 4°C overnight. c. Centrifuge the extract at 13,000 rpm for 15 minutes. d. Collect the supernatant and filter through a 0.22 µm syringe filter.
-
LC-MS Analysis: a. Analyze the extract using a high-resolution LC-MS system (e.g., Q-TOF). b. Use a C18 reversed-phase column for separation. c. Employ a gradient elution program with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. d. Acquire mass spectra in both full scan and tandem MS (MS/MS) modes.
-
Data Analysis: a. Search the acquired data for compounds exhibiting a mass shift of +6 (M+6) or +12 (M+12), corresponding to the incorporation of one or two 13C6-labeled tyrosine-derived rings, respectively. b. Confirm the identity of labeled metabolites by comparing their retention times and MS/MS fragmentation patterns with authentic standards or literature data.
Caption: Workflow for isotopic tracer analysis in Corydalis.
Protocol 2: Heterologous Expression and Functional Assay of Biosynthetic Enzymes
This protocol describes the functional characterization of candidate genes (e.g., BBELs) by expressing them in a heterologous system and testing their catalytic activity.[9][14]
Objective: To determine the enzymatic function of a candidate gene from Corydalis.
Materials:
-
Full-length cDNA of the candidate gene (e.g., CtBBEL8)
-
Expression vector (e.g., pFastBac for insect cells, pYES2 for yeast)
-
Competent cells (e.g., E. coli DH10Bac, S. cerevisiae)
-
Sf9 insect cells or S. cerevisiae culture
-
Substrate (e.g., (S)-stylopine)
-
Cofactors (e.g., FAD, NADPH)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
HPLC or LC-MS system
Procedure:
-
Gene Cloning: Clone the full-length open reading frame of the candidate gene into the chosen expression vector.
-
Transformation and Expression:
-
Insect Cells (Baculovirus system): Transform E. coli DH10Bac to generate recombinant bacmids. Transfect Sf9 insect cells with the bacmid to produce recombinant baculovirus. Infect a larger culture of Sf9 cells with the virus to express the protein.
-
Yeast: Transform S. cerevisiae with the expression plasmid. Grow the transformed yeast in selection medium, then transfer to induction medium (e.g., containing galactose) to induce protein expression.
-
-
Protein Extraction (Microsome Preparation for P450s/membrane-bound enzymes): a. Harvest cells by centrifugation. b. Resuspend in extraction buffer containing protease inhibitors. c. Lyse cells (e.g., using sonication or glass beads for yeast). d. Centrifuge at 10,000 x g to remove cell debris. e. For microsomal enzymes, ultracentrifuge the supernatant at 100,000 x g. The resulting pellet contains the microsomal fraction. Resuspend the microsomes in reaction buffer.
-
Enzyme Assay: a. Set up a reaction mixture containing the protein extract (e.g., microsomes), the substrate (e.g., 50 µM (S)-stylopine), necessary cofactors (e.g., 1 mM NADPH for P450s), and reaction buffer. b. Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Product Analysis: a. Extract the product with the organic solvent. b. Evaporate the solvent and redissolve the residue in methanol. c. Analyze the sample by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of the expected product (e.g., dehydrocavidine).
Caption: Workflow for heterologous expression and enzyme characterization.
Protocol 3: HPLC Method for Quantification of this compound and Intermediates
This protocol provides a standardized method for the separation and quantification of major alkaloids in Corydalis extracts.[15][16][17]
Objective: To simultaneously quantify this compound and related BIA intermediates in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or Formic acid (for mobile phase modification)
-
Triethylamine (optional, to reduce peak tailing)
-
Alkaloid standards (e.g., scoulerine, tetrahydropalmatine, protopine, corydaline).
Procedure:
-
Sample Preparation: a. Prepare a methanol or ethanol extract of the dried, powdered Corydalis tuber. b. Filter the extract through a 0.45 µm filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid (or 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: DAD at 280 nm (for protoberberines) and 345 nm (for quaternary alkaloids), or MS in positive ion mode.
-
-
Gradient Elution Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-28 min: Hold at 70% B
-
28-30 min: Return to 10% B
-
30-35 min: Re-equilibration at 10% B
-
-
Quantification: a. Prepare calibration curves for each alkaloid standard over a range of concentrations. b. Identify peaks in the sample chromatogram by comparing retention times with the standards. c. Quantify the amount of each alkaloid by integrating the peak area and using the corresponding calibration curve.
Conclusion and Future Outlook
The biosynthetic pathway to this compound represents a fascinating example of metabolic diversification within the plant kingdom. While the core pathway leading to the protoberberine intermediate (S)-stylopine is well-established, the specific enzymatic step that uniquely transforms this scaffold into the cavidine skeleton remains a key area for future research. The functional characterization of the expanded family of Berberine Bridge Enzyme-Like (BBEL) proteins in Corydalis is paramount to fully elucidating this pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore this pathway further. Success in this area will not only advance our fundamental understanding of plant biochemistry but also provide powerful new tools for the biotechnological production of high-value medicinal compounds.
References
- 1. Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous qualitative and quantitative analysis of eight alkaloids in Corydalis Decumbentis Rhizoma (Xiatianwu) and Corydalis Rhizoma (Yanhusuo) by high-performance liquid chromatography and high-resolution mass spectrometry combined with chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A biochemometrics strategy combining quantitative determination, bioactivity evaluation and relationship analysis for identification of analgesic alkaloids of raw and vinegar-processed Corydalis turtschaninovii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs | PLOS One [journals.plos.org]
- 14. frontiersin.org [frontiersin.org]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 17. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Corycavine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corycavine is a protoberberine isoquinoline alkaloid isolated from various species of the Corydalis genus, notably Corydalis cava. As an alpha-adrenoceptor antagonist, it presents a scaffold of interest for pharmacological research and drug development. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its molecular framework, absolute configuration, and the experimental methodologies used for its characterization. Quantitative data from spectroscopic and crystallographic studies are summarized, and a detailed experimental protocol for its isolation is provided. Furthermore, a logical workflow for its structural elucidation and the signaling pathway it modulates are visualized.
Chemical Structure and Properties
This compound is a pentacyclic alkaloid with a complex stereochemical architecture. Its core structure is based on the protoberberine skeleton.
Chemical Name: (2S)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one Synonyms: (-)-Corycavine Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol
The structure of this compound features two methylenedioxy groups, an N-methyl group, a methyl group at a chiral center, and a lactam carbonyl group. It is important to note the historical context where this compound and a related alkaloid, Corycavamine, were initially considered keto-enol tautomers. Corycavamine has been shown to convert to this compound upon melting.
Quantitative Structural Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.324 |
| b (Å) | 36.315 |
| c (Å) | 7.635 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2862.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.41 |
Note: Data corresponds to (-)-corycavinium (+)-10-camphorsulfonate. Bond lengths and angles for this compound are not available.
Spectroscopic Data (NMR)
Detailed and fully assigned ¹H and ¹³C NMR data for this compound are not consistently reported across the literature. The structural elucidation of protoberberine alkaloids typically relies on a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) to assign the complex proton and carbon signals. The following table presents expected chemical shift ranges for key functional groups in this compound based on related protoberberine alkaloids.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 | 100 - 150 |
| O-CH₂-O | ~5.9 | ~101 |
| N-CH₃ | ~2.5 | ~43 |
| C-CH₃ | ~1.0 | ~20 |
| Aliphatic Protons | 2.5 - 4.5 | 25 - 65 |
| C=O (Lactam) | - | ~170 |
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. Based on the X-ray analysis of the closely related (-)-corycavinium ion, the absolute configuration of (-)-Corycavine has been determined.[1]
The absolute configuration is assigned as (7S, 13S, 14R) according to the numbering of the dibenzo[a,g]quinolizidine system, which corresponds to the core of the corycavinium ion.[1] This configuration is consistent with the levorotatory nature of the natural product. The SMILES representation C[C@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 also indicates the stereochemistry at the chiral carbon bearing the methyl group.
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation of this compound from the tubers of Corydalis cava, synthesized from established methods for alkaloid extraction from this genus.
1. Plant Material and Extraction:
-
Dried and powdered tubers of Corydalis cava (1 kg) are macerated with 70% ethanol (5 L) at room temperature for 72 hours.
-
The extraction is repeated three times.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Acid-Base Partitioning:
-
The crude extract is dissolved in 5% hydrochloric acid (1 L) and filtered to remove non-alkaloidal material.
-
The acidic solution is then made alkaline (pH 9-10) with concentrated ammonium hydroxide.
-
The alkaline solution is extracted with chloroform (3 x 500 mL).
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the total crude alkaloids.
3. Chromatographic Separation:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol (e.g., 99:1, 98:2, 95:5 v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.
-
Fractions containing this compound are pooled and concentrated.
4. Final Purification:
-
The enriched this compound fraction is further purified by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.
-
A suitable mobile phase, such as a gradient of acetonitrile and water with a modifier like formic acid or triethylamine, is used for elution.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.
Structural Elucidation Workflow
The structural elucidation of a novel natural product like this compound follows a logical progression of analytical techniques.
Biological Activity and Signaling Pathway
This compound is known to act as an alpha-adrenoceptor antagonist. Specifically, it targets α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes, including smooth muscle contraction.
Alpha-1 Adrenergic Receptor Antagonism Signaling Pathway
Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of the heterotrimeric G-protein. As an antagonist, this compound competitively binds to the α1-receptor, preventing its activation by endogenous agonists like norepinephrine. This blockade inhibits the downstream signaling cascade.
Conclusion
This compound is a structurally complex protoberberine alkaloid with defined stereochemistry. Its characterization relies on a combination of isolation techniques, spectroscopic analysis, and X-ray crystallography of closely related derivatives. As an alpha-1 adrenergic receptor antagonist, it serves as a valuable molecule for pharmacological studies. The detailed understanding of its structure and stereochemistry is paramount for the design and development of new therapeutic agents based on its scaffold. Further research to obtain a complete set of spectroscopic and crystallographic data for this compound itself would be beneficial for the scientific community.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Corycavine Powder
This technical guide provides a comprehensive overview of the known physical and chemical properties of Corycavine powder, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a naturally occurring alkaloid compound isolated from various species of the Corydalis plant genus. It is classified as an isoquinoline alkaloid and is noted for its biological activities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one[1] |
| CAS Number | 144606-40-6[1] |
| Molecular Formula | C₂₁H₂₁NO₅[1][2][3] |
| Molecular Weight | 367.40 g/mol [1][2][3][4] |
| Synonyms | (-)-Corycavine, Corycavamine, (-)-[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound powder are crucial for its handling, formulation, and application in research and development.
Table 2: Physical Properties of this compound Powder
| Property | Value |
| Physical Form | Powder[2] |
| Melting Point | 218 °C; 222 °C (in vacuum)[4] |
| Solubility | Very slightly soluble in water; Soluble in absolute alcohol and chloroform[4] |
| Stability | Unstable to light[4] |
| Purity | Min. 95% (Commercially available)[2] |
Biological Activity and Signaling Pathway
This compound primarily functions as an alpha-adrenoceptor antagonist.[2] It modulates adrenergic signaling pathways by competitively inhibiting the binding of endogenous catecholamines like norepinephrine to these receptors.[2] This action can influence physiological processes such as vascular tone.[2]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies for alkaloid analysis are applicable.
4.1. Melting Point Determination
A common method is the capillary melting point technique.
4.2. Solubility Assessment
A qualitative or semi-quantitative solubility assessment can be performed as follows:
-
Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, methanol, chloroform, hexane).
-
Sample Preparation: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).
-
Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the powder in a vial.
-
Agitation: Vortex or sonicate the mixture for a set period to facilitate dissolution.
-
Observation: Visually inspect for the presence of undissolved solid. If dissolved, add more solute to determine the approximate saturation point.
-
Classification: Classify the solubility based on standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).
4.3. Spectroscopic Analysis
Standard spectroscopic techniques are employed for the structural elucidation and characterization of this compound. While specific spectra for this compound are not provided in the initial search results, the general approach involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule, which is particularly useful for conjugated systems.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
The interpretation of the data from these techniques allows for the unambiguous confirmation of the structure of this compound.
References
Corycavine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corycavine, a naturally occurring isoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties, and available data on its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Chemical and Physical Properties
This compound is a well-characterized alkaloid with the following key identifiers and properties:
| Property | Value | Citation |
| CAS Number | 521-85-7 | |
| Molecular Formula | C₂₁H₂₁NO₅ | |
| Molecular Weight | 367.40 g/mol | |
| Appearance | Orthorhombic plates | |
| Solubility | Very slightly soluble in water; soluble in absolute alcohol and chloroform. | |
| Stability | Unstable to light. |
Pharmacological Profile: Alpha-Adrenergic Antagonism
Current scientific understanding identifies this compound as an alpha-adrenoceptor antagonist. This classification places it in a class of compounds that inhibit the signaling of catecholamines, such as norepinephrine and epinephrine, at alpha-adrenergic receptors. These receptors are integral components of the sympathetic nervous system and play a crucial role in regulating various physiological processes, most notably vasoconstriction.
The alpha-1 adrenergic receptors, the primary targets for antagonists like this compound, are Gq-protein coupled receptors.[1] Activation of these receptors by endogenous agonists initiates a signaling cascade that leads to smooth muscle contraction.
Signaling Pathway
As an alpha-adrenoceptor antagonist, this compound is presumed to interfere with the Gq-protein coupled signaling pathway. The canonical pathway for alpha-1 adrenergic receptor activation, which this compound inhibits, is detailed below.
References
The Enigmatic Alkaloid: A Technical Guide to the Historical Discovery and Isolation of Corycavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine, a protoberberine alkaloid nestled within the intricate chemical tapestry of Corydalis species, has been a subject of quiet interest in the field of natural product chemistry. Its classification as an alpha-adrenoceptor antagonist positions it as a molecule of potential pharmacological significance. This technical guide provides a comprehensive overview of the historical discovery, isolation, and preliminary characterization of this compound, with a focus on presenting structured data and detailed experimental context to aid researchers in the fields of phytochemistry and drug development. While the initial discovery is attributed to the early 20th century, a complete modern analytical dataset remains to be fully elucidated in publicly accessible literature.
Historical Discovery
The initial isolation of this compound is credited to the Austrian chemist Ernst Späth in 1921 . His pioneering work on the alkaloids of Corydalis cava laid the foundation for understanding the rich diversity of isoquinoline alkaloids within this plant genus. While the original publication details the broader alkaloid profile, it marks the first documented instance of this compound's separation and preliminary characterization.
Plant Source
This compound is primarily isolated from the tubers of various Corydalis species, with Corydalis cava being the historically significant source. This perennial herbaceous plant, native to Europe and Asia, has a long history of use in traditional medicine. The concentration of this compound and other alkaloids can vary based on the geographical location, harvesting time, and specific chemotype of the plant.
Experimental Protocols
While a singular, standardized protocol for the exclusive isolation of this compound is not extensively documented, a general methodology for the extraction and separation of protoberberine alkaloids from Corydalis tubers can be outlined. The following is a composite protocol based on established methods for isolating similar alkaloids from Corydalis cava.[1]
1. Extraction of Total Alkaloids:
-
Starting Material: Dried and powdered tubers of Corydalis cava.
-
Solvent: Methanol is typically used for the initial extraction.
-
Procedure:
-
The powdered plant material is exhaustively extracted with methanol at room temperature through repeated maceration or Soxhlet extraction.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then acidified with a dilute acid (e.g., 5% HCl) and filtered to remove non-alkaloidal material.
-
The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove fats and pigments.
-
The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10 to precipitate the free alkaloids.
-
The precipitated alkaloids are extracted with an organic solvent such as chloroform or a chloroform-methanol mixture.
-
The organic extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the total crude alkaloids.
-
2. Separation of this compound:
-
Technique: Column chromatography is the primary method for separating individual alkaloids from the crude mixture.
-
Stationary Phase: Silica gel or alumina are commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
-
Procedure:
-
The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-packed column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
Each fraction is monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent) to identify the fractions containing this compound.
-
Fractions containing pure or enriched this compound are combined and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Experimental Workflow for Alkaloid Isolation from Corydalis cava
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₁NO₅ |
| Molecular Weight | 367.4 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data not readily available |
| Solubility | Soluble in methanol, ethanol, chloroform |
Table 2: Spectroscopic Data for this compound (Anticipated)
| Technique | Key Features and Expected Chemical Shifts (δ) |
| ¹H NMR | Aromatic protons, methoxy group singlets, methylenedioxy protons, aliphatic protons of the protoberberine skeleton. |
| ¹³C NMR | Aromatic carbons, quaternary carbons, methoxy carbons, methylenedioxy carbon, aliphatic carbons. |
| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation pattern for protoberberine alkaloids. |
Note: Specific, experimentally derived NMR and MS data for this compound are not available in the searched literature. This table represents the expected data based on its chemical structure.
Biosynthetic Pathway
This compound, as a protoberberine alkaloid, is biosynthesized in Corydalis species through the well-established benzylisoquinoline alkaloid pathway, which originates from the amino acid L-tyrosine.
Proposed Biosynthetic Pathway of this compound
Signaling Pathway: Alpha-Adrenoceptor Antagonism
This compound is known to act as an alpha-adrenoceptor antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction. By blocking these receptors, this compound inhibits this signaling pathway, resulting in smooth muscle relaxation and vasodilation.
Alpha-1 Adrenergic Receptor Signaling Pathway and Inhibition by this compound
Conclusion and Future Directions
This compound remains a molecule with untapped research potential. While its historical discovery and general biosynthetic and pharmacological pathways are outlined, a significant gap exists in the availability of modern, comprehensive analytical data. Future research should focus on the following:
-
Re-isolation and Full Spectroscopic Characterization: A definitive study reporting the complete ¹H and ¹³C NMR assignments, as well as high-resolution mass spectrometry data, is crucial for the unambiguous identification and future research of this compound.
-
Quantitative Analysis: Development and validation of analytical methods, such as HPLC or UPLC-MS/MS, to quantify the content of this compound in various Corydalis species are needed. This will aid in the selection of high-yielding plant sources for further investigation.
-
Pharmacological Profiling: A detailed investigation into the binding affinity and selectivity of this compound for different alpha-adrenoceptor subtypes is warranted to better understand its pharmacological profile and potential therapeutic applications.
-
Biosynthetic Pathway Elucidation: While the general pathway is known, the specific enzymes responsible for the final steps in this compound biosynthesis have yet to be identified and characterized.
This technical guide serves as a foundational resource for researchers, providing a structured overview of the current knowledge on this compound and highlighting the key areas where further investigation is critically needed.
References
An exploration into the pharmacological landscape of Corycavine and its chemical relatives, this technical guide synthesizes current data on their biological activities, mechanisms of action, and experimental evaluation. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this promising class of isoquinoline alkaloids.
Introduction to this compound and Isoquinoline Alkaloids
This compound is a naturally occurring isoquinoline alkaloid found in plants of the Corydalis genus. Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4] this compound itself has been identified as an alpha-adrenoceptor antagonist, suggesting its potential to modulate adrenergic signaling pathways.
This guide will delve into the quantitative aspects of the biological activities of this compound and related isoquinoline alkaloids, provide detailed experimental protocols for their assessment, and visualize the key signaling pathways involved.
Quantitative Analysis of Biological Activities
The biological effects of this compound and its analogs are concentration-dependent and can be quantified using various in vitro and in vivo assays. This section presents a summary of the available quantitative data for their activity on key molecular targets, primarily alpha-adrenoceptors and cholinesterases.
Alpha-Adrenoceptor Antagonism
To facilitate comparative analysis and guide future research, the following table summarizes the binding affinities of various ligands for different alpha-adrenoceptor subtypes.
Table 1: Binding Affinities (Ki in nM) of Selected Compounds for Alpha-Adrenoceptor Subtypes
| Compound | α1a | α1b | α1d | α2 | Reference |
| Naftopidil | 3.7 | 20 | 1.2 | - | [6][7] |
| L-765314 | - | 2.0 (human) | - | - | [6][7] |
| Rauwolscine | - | - | - | 12 | [6][7] |
| Norepinephrine | 330 | - | - | 56 | [6][7] |
Note: Data for this compound is not currently available and represents a key area for future investigation.
Cholinesterase Inhibition
Several isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the regulation of cholinergic neurotransmission.[8][9] A study on alkaloids from Corydalis cava revealed that (+/-)-corycavidine is a selective inhibitor of BuChE.[8] The following table presents the half-maximal inhibitory concentrations (IC50) of various isoquinoline alkaloids against these enzymes.
Table 2: Cholinesterase Inhibitory Activity (IC50 in µM) of Selected Isoquinoline Alkaloids
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Reference |
| (+/-)-Corycavidine | > 100 | 46.2 ± 2.4 | [8] |
| (+)-Canadine | 12.4 ± 0.9 | > 100 | [8] |
| (+)-Canadaline | 20.1 ± 1.1 | 85.2 ± 3.2 | [8] |
| (+)-Bulbocapnine | > 100 | 67.0 ± 2.1 | [8] |
| Alkaloid 5 (from C. racemosa) | 10.2 | - | [10] |
| Alkaloid 6 (from C. racemosa) | 63.4 | - | [10] |
| Alkaloid 9 (from C. racemosa) | 25.8 | - | [10] |
| Alkaloid 11 (from C. racemosa) | 30.5 | - | [10] |
| Alkaloid 12 (from C. racemosa) | 15.7 | - | [10] |
| Berberine | 0.72 ± 0.04 µg/mL | 7.67 ± 0.36 µg/mL | [11] |
| Palmatine | 6.29 ± 0.61 µg/mL | > 100 | [11] |
| (-)-Corydalmine | > 100 | 7.78 ± 0.38 µg/mL | [11] |
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for the key assays cited in this guide.
Alpha-Adrenoceptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to alpha-adrenoceptors using radioligand binding competition assays.
Objective: To determine the inhibitory constant (Ki) of a test compound for an alpha-adrenoceptor subtype.
Materials:
-
Cell membranes expressing the specific alpha-adrenoceptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors).
-
Non-labeled competing ligand (the test compound, e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes at a concentration that provides adequate specific binding.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Alpha-Adrenoceptor Binding Assay
References
- 1. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloids with acetylcholinesterase inhibitory activity from Corydalis racemosa (Thunb.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Corycavine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine, a protoberberine alkaloid isolated from plants of the Corydalis genus, has garnered interest for its potential pharmacological activities. Preliminary studies have suggested its role as an alpha-adrenoceptor antagonist. This technical guide provides an in-depth analysis of the predicted bioactivity of this compound, leveraging available in vitro data and outlining methodologies for its computational assessment. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured overview of this compound's potential therapeutic applications and the experimental and computational workflows to further elucidate its mechanism of action.
Predicted Bioactivities of this compound
Current research indicates that this compound's primary mode of action is through the antagonism of alpha-adrenergic receptors. However, quantitative data on its binding affinity for specific receptor subtypes is not yet available in the public domain. Additionally, related compounds from the Corydalis genus have demonstrated inhibitory effects on cholinesterases, suggesting a potential secondary activity for this compound.
Enzyme Inhibition
While direct enzymatic inhibition data for this compound is limited, studies on structurally similar compounds provide valuable insights. A study on alkaloids from Corydalis cava reported the butyrylcholinesterase (BuChE) inhibitory activity of (+/-)-corycavidine, a compound structurally related to this compound.
| Compound | Enzyme | IC50 (µM) | Source |
| (+/-)-Corycavidine | Butyrylcholinesterase (BuChE) | 46.2 ± 2.4 | [1] |
This table summarizes the available quantitative data on the enzyme inhibitory activity of compounds structurally related to this compound.
Experimental Protocols
To facilitate further research into the bioactivity of this compound, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of a compound to adrenergic receptors.
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines like HEK293 or tissues)
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine or [3H]yohimbine for α2 receptors)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor subtype using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Receptor membranes, radioligand, and incubation buffer.
-
Non-specific Binding: Receptor membranes, radioligand, incubation buffer, and a high concentration of the non-specific binding control.
-
Competition Binding: Receptor membranes, radioligand, incubation buffer, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cholinesterase Inhibition Assay
This protocol is based on the Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.
Objective: To determine the IC50 value of this compound for AChE and BuChE.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes) and Butyrylcholinesterase (from equine serum or human plasma)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound solutions of varying concentrations
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes, substrates, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
This compound solution at different concentrations (or buffer for the control)
-
DTNB solution
-
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a set time.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well.
-
Initiation of Reaction: Add the corresponding substrate (ATCI for AChE, BTCI for BuChE) to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of color change.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Silico Prediction Workflow and Signaling Pathways
Due to the limited experimental data, in silico methods are invaluable for predicting the bioactivity of this compound and elucidating its potential mechanisms of action.
Molecular Docking Workflow
Molecular docking can predict the binding orientation and affinity of this compound to its target receptors.
Molecular Docking Workflow for this compound.
Predicted Signaling Pathway of this compound at α1-Adrenergic Receptors
As a predicted antagonist, this compound would block the canonical Gq-coupled signaling pathway activated by endogenous agonists like norepinephrine.
Predicted effect of this compound on the α1-adrenergic signaling pathway.
Predicted Signaling Pathway of this compound at α2-Adrenergic Receptors
As a predicted antagonist, this compound would block the inhibitory effect of the Gi-coupled α2-adrenergic receptor on adenylyl cyclase, leading to an increase in cAMP levels.
References
Elucidating Cytotoxic Potential: A Technical Overview of Corycavine and Related Corydalis Alkaloids
Disclaimer: As of November 2025, a comprehensive preliminary cytotoxicity screening of the specific alkaloid Corycavine is not extensively documented in publicly available scientific literature. This technical guide, therefore, provides an in-depth overview of the cytotoxic properties of closely related alkaloids and protein fractions isolated from the Corydalis genus. The data presented herein serves as a valuable surrogate for researchers, scientists, and drug development professionals interested in the potential anticancer activities of compounds from this plant genus.
Introduction
The genus Corydalis is a rich source of isoquinoline alkaloids, which have been investigated for a variety of pharmacological activities, including anticancer effects. While specific data on this compound is limited, studies on other alkaloids and extracts from Corydalis species, such as Corydalis saxicola and Corydalis cava, as well as the well-characterized alkaloid Berberine, provide significant insights into the potential cytotoxic mechanisms that may be shared among these related compounds. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the implicated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of various compounds and extracts from Corydalis species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other measures of cytotoxicity are summarized in the table below.
| Compound/Extract | Cell Line(s) | Assay | Key Findings |
| Total Alkaloids of Corydalis saxicola | CNE-1, CNE-2, A2780, SKOV3, PM2 | Not Specified | IC50 values of 112.41 µg/mL, 123.46 µg/mL, 148.40 µg/mL, 128.51 µg/mL, and 166.66 µg/mL, respectively[1]. |
| Demethylsonodione (from C. saxicola) | T24 (bladder cancer) | Not Specified | IC50 = 3.68 ± 0.25 μM[2]. |
| Protein Fractions from Corydalis cava | HeLa (cervical cancer) | XTT Assay | 43.45 ± 3% inhibition of mitochondrial activity at 167 ng/ml[3]. |
| Berberine | SNU-5 (gastric cancer) | Not Specified | IC50 = 48 µmol/L[4]. |
Experimental Protocols
The methodologies employed in assessing the cytotoxicity of Corydalis-derived compounds often involve standard in vitro cell-based assays.
A variety of human cancer cell lines have been utilized in these studies, including:
-
CNE-1, CNE-2: Nasopharyngeal carcinoma
-
A2780, SKOV3: Ovarian cancer
-
PM2: Not specified
-
T24: Bladder cancer
-
HeLa: Cervical cancer[3]
-
SNU-5: Gastric cancer[4]
Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
3.2.1. MTT and XTT Assays: These colorimetric assays are widely used to assess cell viability by measuring mitochondrial metabolic activity. In the XTT assay, for example, viable cells with active mitochondria reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength[3].
3.2.2. Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), and the DNA content is measured. To detect apoptosis, cells can be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to distinguish between early apoptotic, late apoptotic, and necrotic cells).
3.2.3. Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways. Following treatment with the test compound, cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., p53, caspases, Bcl-2 family proteins, p38 MAPK)[4].
Signaling Pathways in Corydalis Alkaloid-Induced Cytotoxicity
Studies on alkaloids from Corydalis species suggest that their cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Berberine has been shown to induce apoptosis in human gastric carcinoma SNU-5 cells through a mechanism involving the intrinsic mitochondrial pathway. This is initiated by the upregulation of the tumor suppressor protein p53, leading to G2/M cell cycle arrest. Subsequently, an increase in reactive oxygen species (ROS) and intracellular calcium (Ca2+) levels causes a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase, ultimately leading to apoptotic cell death[4][5].
Caption: Apoptotic pathway induced by Berberine.
The antiproliferative activity of demethylsonodione, isolated from Corydalis saxicola, against T24 bladder cancer cells has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway[2]. Activation of the p38 MAPK pathway is often associated with cellular responses to stress, including the induction of apoptosis and cell cycle arrest.
Caption: p38 MAPK pathway in Demethylsonodione cytotoxicity.
A typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound would involve a series of in vitro assays to determine its effect on cancer cell viability and to elucidate its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of proteins isolated from extracts of Corydalis cava tubers in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Corycavine: A Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corycavine, a protoberberine alkaloid isolated from plants of the Corydalis genus, has been identified as a compound of interest due to its potential pharmacological activities. This technical guide provides a comprehensive review of the current, albeit limited, understanding of this compound's pharmacological effects, with a primary focus on its role as an alpha-adrenoceptor antagonist. Due to the scarcity of direct quantitative data and detailed experimental protocols for this compound, this document also draws upon data from related Corydalis alkaloids and established methodologies for characterizing alpha-adrenoceptor antagonists to provide a foundational framework for future research and drug development efforts. This guide summarizes the known qualitative effects, presents a generalized signaling pathway, and outlines detailed experimental protocols that can be adapted for the rigorous investigation of this compound's therapeutic potential.
Introduction
The Corydalis genus, a staple in traditional medicine, is a rich source of isoquinoline alkaloids, many of which exhibit significant biological activities.[1][2][3][4][5] Among these, this compound has emerged as a molecule with potential therapeutic applications. The primary reported pharmacological action of this compound is its ability to act as an alpha-adrenoceptor antagonist.[6] Alpha-adrenergic receptors, which are key components of the sympathetic nervous system, are involved in a multitude of physiological processes, including the regulation of blood pressure, smooth muscle contraction, and neurotransmission.[7][8][9][10] Consequently, antagonists of these receptors have found clinical utility in the management of conditions such as hypertension and benign prostatic hyperplasia.[11]
This guide aims to consolidate the available information on this compound's pharmacology, provide a theoretical framework for its mechanism of action, and offer practical guidance for its experimental investigation.
Pharmacological Effects of this compound
The primary pharmacological effect attributed to this compound is its antagonism of alpha-adrenoceptors. However, specific details regarding its selectivity for α1 versus α2 subtypes and its potency are not well-documented in publicly available literature. Alkaloids from the Corydalis genus are known to possess a wide array of pharmacological properties, including analgesic, anti-inflammatory, and cardiovascular effects, which may be, in part, attributable to their interaction with the adrenergic system.[1][2][4][5]
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in the quantitative pharmacological data for this compound. Key metrics such as the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and the effective dose for 50% of the maximal response (ED50) have not been reported. To provide a frame of reference, Table 1 summarizes representative quantitative data for other Corydalis alkaloids that have been studied for their interaction with adrenergic receptors. It is crucial to note that these values are for related compounds and should not be directly extrapolated to this compound without experimental validation.
Table 1: Representative Quantitative Pharmacological Data for select Corydalis Alkaloids and other Alpha-Adrenoceptor Antagonists
| Compound | Receptor Target | Assay Type | Value | Units | Reference |
| Isocorypalmine | Dopamine D1 | Radioligand Binding | 83 | nM (Ki) | [12] |
| Prazosin | α1-adrenoceptor | Radioligand Binding | Value not specified | Units not specified | [13] |
| Doxazosin | α1-adrenoceptor | Radioligand Binding | Value not specified | Units not specified | [13] |
| Tamsulosin | α1A-adrenoceptor | Radioligand Binding | Value not specified | Units not specified | [13] |
Note: The table highlights the lack of specific quantitative data for this compound and provides examples from related compounds to illustrate the types of data that need to be generated.
Signaling Pathways
As an alpha-adrenoceptor antagonist, this compound is presumed to exert its effects by blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are Gq protein-coupled receptors.[7] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, including smooth muscle contraction. By blocking this pathway, this compound would inhibit these effects.
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are typically coupled to Gi proteins.[8] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can have various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals. If this compound also antagonizes α2-receptors, it would disinhibit this pathway, potentially leading to increased neurotransmitter release.
Caption: Alpha-2 adrenoceptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be essential for characterizing the pharmacological effects of this compound. These protocols are based on standard methodologies for studying alpha-adrenoceptor antagonists.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [3H]prazosin for α1-receptors, [3H]yohimbine for α2-receptors) at a concentration near its Kd.
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding determination, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Perform non-linear regression analysis of the competition binding data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an in vitro radioligand binding assay.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of this compound at α1-adrenergic receptors by measuring its ability to inhibit agonist-induced calcium release.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the α1-adrenergic receptor subtype of interest in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Functional Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Stimulate the cells with a known α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline before agonist addition.
-
Plot the agonist-induced calcium response against the concentration of this compound.
-
Determine the IC50 of this compound for the inhibition of the agonist response.
-
Caption: Workflow for an in vitro functional calcium mobilization assay.
In Vivo Blood Pressure Measurement in Rodents
Objective: To evaluate the in vivo efficacy of this compound as an antihypertensive agent.
Methodology:
-
Animal Model:
-
Use a suitable rodent model of hypertension, such as spontaneously hypertensive rats (SHR), or normotensive rats for initial screening.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Include a vehicle control group.
-
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure and heart rate at baseline and at multiple time points after drug administration.
-
Use a non-invasive tail-cuff method or, for more continuous and accurate measurements, telemetry.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each dose group.
-
Determine the dose-response relationship and calculate the ED50 if possible.
-
Statistically compare the effects of this compound to the vehicle control.
-
Conclusion and Future Directions
This compound, an alkaloid from the Corydalis genus, shows promise as a pharmacological agent, primarily through its putative role as an alpha-adrenoceptor antagonist. However, the current body of literature lacks the specific quantitative data and detailed mechanistic studies required to fully elucidate its therapeutic potential. The immediate research priorities should be to:
-
Determine the binding affinities (Ki) of this compound for all alpha-adrenoceptor subtypes.
-
Characterize its functional antagonist potency (IC50) in relevant in vitro assays.
-
Evaluate its in vivo efficacy in animal models of diseases where alpha-adrenoceptor antagonism is a valid therapeutic strategy.
-
Investigate its selectivity profile against other receptors to identify potential off-target effects.
-
Elucidate the specific downstream signaling pathways modulated by this compound.
By systematically addressing these knowledge gaps using the experimental frameworks outlined in this guide, the scientific community can build a comprehensive understanding of this compound's pharmacology and pave the way for its potential development as a novel therapeutic agent.
References
- 1. the-composition-pharmacological-effects-related-mechanisms-and-drug-delivery-of-alkaloids-from-corydalis-yanhusuo - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 9. Alpha blocker - Wikipedia [en.wikipedia.org]
- 10. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: Quantification of Corycavine using High-Performance Liquid Chromatography
Application Notes and Protocols: Synthesis of Corycavine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine, a protoberberine alkaloid, represents a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its structural relatives, such as (-)-stepholidine and tetrahydropalmatine, have demonstrated significant interactions with dopamine and sigma receptors, suggesting the potential of this compound derivatives in treating a range of neurological and psychiatric disorders. This document provides detailed protocols and application notes for the synthesis of this compound derivatives and guidance for conducting Structure-Activity Relationship (SAR) studies to explore their therapeutic potential. By systematically modifying the this compound core, researchers can elucidate the key structural features required for potent and selective biological activity.
Data Presentation: Structure-Activity Relationship of Tetrahydroprotoberberine Analogs at Dopamine Receptors
While specific SAR data for this compound derivatives are not extensively available in the public domain, the following tables summarize the binding affinities (Ki values in nM) of closely related tetrahydroprotoberberine (THPB) alkaloids for human dopamine D1, D2, and D3 receptors. This data, adapted from studies on (-)-stepholidine analogs, can guide the design of novel this compound derivatives with desired receptor affinity and selectivity. The core structure of the evaluated analogs is based on the tetrahydroprotoberberine scaffold, with variations at the C10 position.
Table 1: Binding Affinities (Ki, nM) of C10-Alkoxy Tetrahydroprotoberberine Analogs for Dopamine Receptors
| Compound | R Group at C10 | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| (±)-Stepholidine | -OH | 5.6 | 115.5 | 101 |
| Analog 1 | -OCH3 | 6.7 | 99 | 15.1 |
| Analog 2 | -OCH2CH3 | 6.8 | 105 | 18.2 |
| Analog 3 | -O(CH2)2CH3 | 8.5 | 159 | 28.5 |
| Analog 4 | -O(CH2)3CH3 | 11 | 120 | 35.7 |
| Analog 5 | -OCH(CH3)2 | 38.5 | 250 | 89.1 |
| Analog 6 | -O(CH2)2OH | 6.7 | 211 | 107 |
Data is illustrative and based on published SAR studies of related compounds to guide the design of this compound derivatives.[1][2]
Table 2: Selectivity Ratios of C10-Alkoxy Tetrahydroprotoberberine Analogs for Dopamine Receptors
| Compound | D2/D1 Selectivity | D3/D1 Selectivity |
| (±)-Stepholidine | 20.6 | 18.0 |
| Analog 1 | 14.8 | 2.3 |
| Analog 2 | 15.4 | 2.7 |
| Analog 3 | 18.7 | 3.4 |
| Analog 4 | 10.9 | 3.2 |
| Analog 5 | 6.5 | 2.3 |
| Analog 6 | 31.5 | 16.0 |
Selectivity is calculated as the ratio of Ki values (e.g., D2 Ki / D1 Ki). A higher value indicates greater selectivity for the D1 receptor.[1][2]
Experimental Protocols
The synthesis of this compound derivatives can be achieved through a multi-step sequence involving the construction of the core tetrahydroprotoberberine skeleton. The following is a generalized protocol adapted from established methods for the synthesis of related alkaloids, such as tetrahydropalmatine, and can be modified to produce a variety of this compound analogs. The key steps involve a Bischler-Napieralski or Pictet-Spengler reaction to form the dihydroisoquinoline intermediate, followed by cyclization to yield the tetracyclic core.
Protocol 1: General Synthesis of Tetrahydroprotoberberine Core Structure
This protocol outlines a general approach for the synthesis of the tetrahydroprotoberberine scaffold, which is the core of this compound.
Step 1: Synthesis of the β-Arylethylamide Intermediate
-
To a solution of a substituted homoveratrylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a substituted phenylacetic acid (1.1 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-arylethylamide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the β-arylethylamide (1.0 eq) in a suitable solvent such as acetonitrile or toluene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) (2.0-5.0 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with ice-water.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.
-
Extract the product with DCM or chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Reduction of the Dihydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol or ethanol.
-
Add sodium borohydride (NaBH4) (2.0-4.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to give the crude tetrahydroisoquinoline.
Step 4: Mannich-type Cyclization to form the Tetrahydroprotoberberine Core
-
Dissolve the crude tetrahydroisoquinoline in a mixture of water and formaldehyde (37% aqueous solution).
-
Acidify the mixture with concentrated hydrochloric acid or sulfuric acid.
-
Heat the reaction mixture to 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and basify with a concentrated ammonium hydroxide solution.
-
Extract the product with DCM or chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroprotoberberine derivative.
Protocol 2: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of synthesized this compound derivatives for dopamine D1, D2, and D3 receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine D1, D2, or D3 receptor.
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2, [3H]7-OH-DPAT for D3), and varying concentrations of the test compound (this compound derivative).
-
For non-specific binding determination, add a high concentration of a known non-labeled antagonist (e.g., haloperidol).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis and potential mechanism of action of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Caption: Logical workflow for SAR studies of this compound derivatives.
Caption: Dopamine D1 receptor signaling pathway modulated by this compound derivatives.
Caption: Dopamine D2 receptor signaling pathway modulated by this compound derivatives.
References
Application Notes and Protocols for the In Vitro Use of Corycavine as an Alpha-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine, an alkaloid isolated from plants of the Corydalis genus, has been identified as a potential antagonist of alpha-adrenoceptors. These receptors, part of the adrenergic system, are crucial in regulating various physiological processes, including smooth muscle contraction, neurotransmission, and metabolic functions. They are broadly classified into two main types: α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C). The antagonistic activity of compounds like this compound at these receptors presents a promising avenue for therapeutic intervention in conditions such as hypertension, benign prostatic hyperplasia, and certain central nervous system disorders.
These application notes provide a comprehensive guide for the in vitro characterization of this compound as an alpha-adrenoceptor antagonist. The protocols detailed below outline standard methodologies for assessing the binding affinity and functional antagonism of this compound at both α1 and α2 adrenoceptors.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound's interaction with α1 and α2 adrenoceptors for illustrative purposes, alongside experimentally determined values for well-characterized reference antagonists, prazosin (α1-selective) and yohimbine (α2-selective).
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) |
| This compound (Hypothetical Data) | α1-Adrenoceptor | 15 | 8.5 |
| α2-Adrenoceptor | 150 | 7.3 | |
| Prazosin (Reference) | α1-Adrenoceptor | ~1 | ~9.14[1] |
| Yohimbine (Reference) | α2A-Adrenoceptor | ~0.30 | ~8.0-9.0[2] |
| α2B-Adrenoceptor | ~1.0 | ||
| α2C-Adrenoceptor | ~0.07 |
Note: The data for this compound is hypothetical and serves as a template for presenting experimental findings. Actual values must be determined empirically. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.
Signaling Pathways
Understanding the signaling cascades initiated by α1 and α2 adrenoceptors is fundamental to interpreting functional assay data.
Alpha-1 Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors, which are Gq protein-coupled receptors, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), culminating in a cellular response, typically smooth muscle contraction.
Caption: Alpha-1 adrenoceptor signaling pathway.
Alpha-2 Adrenoceptor Signaling Pathway
Alpha-2 adrenoceptors are coupled to Gi proteins. Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating downstream cellular processes, such as inhibiting neurotransmitter release from presynaptic terminals.
Caption: Alpha-2 adrenoceptor signaling pathway.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound for α1 and α2 adrenoceptors. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.
References
- 1. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor antagonism and other pharmacological antagonist properties of some substituted benzoquinolizines and yohimbine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of Corycavine Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine is a naturally occurring alkaloid isolated from plants of the Corydalis genus, which have a long history in traditional medicine for the treatment of pain and inflammation. Preliminary studies indicate that this compound acts as an alpha-adrenoceptor antagonist, suggesting its potential modulation of adrenergic signaling pathways.[1] Furthermore, related compounds from the same genus, such as Corynoline, have demonstrated anti-inflammatory effects by modulating the Nrf2/NF-κB signaling pathway.[2] This has led to increasing interest in this compound as a potential therapeutic agent. A thorough understanding of its mechanism of action at the cellular level is crucial for its development as a novel drug candidate.
This document provides a comprehensive guide with detailed protocols for a panel of cell-based assays designed to investigate the potential anti-inflammatory, neuroprotective, and analgesic mechanisms of action of this compound. These assays are essential for the preliminary screening and characterization of natural product-based drug candidates.[3][4]
Key Areas of Investigation
Based on the known activities of related compounds and the general pharmacological profile of Corydalis alkaloids, the proposed cell-based assays will focus on three primary areas:
-
Cytotoxicity Assessment: To determine the optimal non-toxic concentration range of this compound for subsequent functional assays.
-
Anti-inflammatory Activity: To investigate the effect of this compound on key inflammatory mediators and signaling pathways.
-
Neuroprotective Effects: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced damage.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the type of quantitative data that will be generated from the described experimental protocols. These tables are designed for easy comparison of results across different concentrations of this compound and controls.
Table 1: Cytotoxicity of this compound on RAW 264.7 and SH-SY5Y Cells
| Concentration (µM) | RAW 264.7 Cell Viability (%) | SH-SY5Y Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 99 ± 5.1 |
| 5 | 95 ± 5.1 | 97 ± 4.9 |
| 10 | 92 ± 4.9 | 94 ± 5.3 |
| 25 | 85 ± 6.3 | 88 ± 5.8 |
| 50 | 60 ± 7.1 | 65 ± 6.5 |
| 100 | 35 ± 5.9 | 40 ± 6.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (Unstimulated) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.8 ± 1.9 | 10.2 |
| LPS + this compound (5 µM) | 18.5 ± 1.5 | 27.2 |
| LPS + this compound (10 µM) | 12.1 ± 1.2 | 52.4 |
| LPS + Dexamethasone (10 µM) | 8.5 ± 0.9 | 66.5 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 850 ± 45 | 620 ± 38 |
| LPS + this compound (1 µM) | 780 ± 41 | 580 ± 35 |
| LPS + this compound (5 µM) | 590 ± 32 | 410 ± 29 |
| LPS + this compound (10 µM) | 320 ± 25 | 250 ± 21 |
| LPS + Dexamethasone (10 µM) | 210 ± 18 | 150 ± 15 |
Data are presented as mean ± standard deviation.
Table 4: Neuroprotective Effect of this compound on H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control (Untreated) | 100 ± 5.5 |
| H₂O₂ (100 µM) | 52 ± 4.1 |
| H₂O₂ + this compound (1 µM) | 65 ± 4.8 |
| H₂O₂ + this compound (5 µM) | 78 ± 5.2 |
| H₂O₂ + this compound (10 µM) | 89 ± 4.9 |
| H₂O₂ + N-acetylcysteine (1 mM) | 95 ± 5.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxicity of this compound and establishing the appropriate concentration range for subsequent experiments.
Materials:
-
RAW 264.7 (macrophage) and SH-SY5Y (neuroblastoma) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (medium with 0.1% DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Corynoline Alleviates Osteoarthritis Development via the Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays in Natural Product-Based Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
Animal Models for Studying the In Vivo Effects of Corycavine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine is an alkaloid compound isolated from plants of the Corydalis genus. Preliminary information suggests that this compound acts as an alpha-adrenoceptor antagonist, indicating its potential to modulate adrenergic signaling pathways.[1] While comprehensive in vivo studies on this compound are limited, the well-documented analgesic and anti-inflammatory properties of related alkaloids from the same genus, such as Corynoline and Dehydrocorydaline, provide a strong rationale for investigating similar activities for this compound.
These application notes provide a framework of established animal models and protocols that can be adapted to evaluate the potential antinociceptive and anti-inflammatory effects of this compound in vivo. The methodologies are based on standard practices for screening novel therapeutic compounds.
Proposed In Vivo Applications and Corresponding Animal Models
Based on the pharmacological profile of related compounds, the primary in vivo applications for this compound would be in the investigation of pain and inflammation.
Analgesic (Antinociceptive) Effects
Animal models of nociception are crucial for evaluating the potential of a compound to alleviate pain. These models can differentiate between central and peripheral analgesic mechanisms.
a) Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This is a widely used screening method for visceral pain. Intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.
b) Formalin Test (Inflammatory and Nociceptive Pain Model)
The formalin test is a robust model that assesses both neurogenic (early phase) and inflammatory (late phase) pain responses. Subcutaneous injection of formalin into the paw elicits a biphasic licking and biting response. Inhibition of the early phase suggests a central analgesic mechanism, while suppression of the late phase points to peripheral anti-inflammatory and analgesic actions.
Anti-inflammatory Effects
Evaluating the anti-inflammatory potential of this compound can be achieved using models of acute inflammation.
a) Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a localized edema. The anti-inflammatory effect of a compound is determined by its ability to reduce the swelling of the paw over time.
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the expected quantitative data to be collected from the proposed animal models.
Table 1: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Positive Control (e.g., Aspirin) | |||
| This compound | |||
| This compound | |||
| This compound |
Table 2: Analgesic Activity of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Mean Licking Time (s ± SEM) - Early Phase (0-5 min) | % Inhibition - Early Phase | Mean Licking Time (s ± SEM) - Late Phase (15-30 min) | % Inhibition - Late Phase |
| Vehicle Control | - | - | - | ||
| Positive Control (e.g., Morphine) | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Table 3: Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL ± SEM) at 1h | Paw Volume (mL ± SEM) at 2h | Paw Volume (mL ± SEM) at 3h | Paw Volume (mL ± SEM) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | - | ||||
| Positive Control (e.g., Indomethacin) | ||||||
| This compound | ||||||
| This compound | ||||||
| This compound |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic effect of this compound.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Positive control: Aspirin (100 mg/kg)
-
0.6% acetic acid solution
-
Syringes and needles for administration
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice for 12 hours prior to the experiment with free access to water.
-
Divide the animals into experimental groups (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (at least 3 doses).
-
Administer this compound or the positive control intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle to the control group.
-
After a pre-treatment period (e.g., 30 min for i.p., 60 min for p.o.), administer 0.6% acetic acid (10 ml/kg) i.p. to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of abdominal constrictions (writhes) for each mouse for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Protocol 2: Formalin Test
Objective: To assess the central and peripheral analgesic effects of this compound.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Vehicle
-
Positive control: Morphine (5 mg/kg)
-
2.5% formalin solution
-
Syringes and needles
Procedure:
-
Follow steps 1-3 from Protocol 1 for acclimatization, fasting, and grouping.
-
Administer this compound, positive control, or vehicle i.p. or p.o.
-
After the pre-treatment period, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Immediately place the mouse in a transparent observation chamber.
-
Record the total time (in seconds) that the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
Calculate the percentage inhibition of licking time for each phase compared to the vehicle control group.
Protocol 3: Carrageenan-Induced Paw Edema
Objective: To determine the acute anti-inflammatory activity of this compound.
Animals: Male Wistar rats (150-200 g).
Materials:
-
This compound
-
Vehicle
-
Positive control: Indomethacin (10 mg/kg)
-
1% carrageenan solution in saline
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Acclimatize rats for at least one week.
-
Divide the animals into experimental groups (n=6-8 per group).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, positive control, or vehicle i.p. or p.o.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the edema volume at each time point by subtracting the initial paw volume.
-
Calculate the percentage inhibition of edema for each group at the final time point compared to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound as an alpha-adrenoceptor antagonist.
Experimental Workflow Diagram: Analgesic Screening
Caption: General experimental workflow for screening the analgesic effects of this compound.
Experimental Workflow Diagram: Anti-inflammatory Screening
Caption: Experimental workflow for screening the anti-inflammatory effects of this compound.
References
Application Notes and Protocols for Corycavine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of Corycavine, an alkaloid compound derived from Corydalis species, in cell culture experiments. The information compiled is based on the known physicochemical properties of this compound and established methodologies for similar compounds.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 367.4 g/mol | [1][2] |
| Molecular Formula | C₂₁H₂₁NO₅ | [1][2] |
| CAS Number | 521-85-7 | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in alcohol and chloroform; Very slightly soluble in water. | [3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments. Given that this compound is soluble in alcohol and likely in dimethyl sulfoxide (DMSO), a common solvent for organic compounds in biological assays, this protocol provides instructions for using DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass of this compound:
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For a 10 mM stock in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 1 mL x 367.4 g/mol = 3.674 mg
-
-
-
Dissolving this compound:
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization and Storage:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube if necessary, although for DMSO stocks that will be highly diluted, this step is sometimes omitted.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Protocol for Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Mandatory Visualization
Signaling Pathway of an Alpha-Adrenoceptor Antagonist
As this compound is described as an alpha-adrenoceptor antagonist, the following diagram illustrates the general signaling pathway that would be inhibited by such a compound, specifically focusing on the α1-adrenergic receptor pathway.
Caption: Inhibition of the α1-adrenergic signaling pathway by this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in the experimental workflow for determining the effect of this compound on cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
References
Application of Corycavine in Neuropharmacology Research: Limited Data Available
Despite interest in the therapeutic potential of isoquinoline alkaloids from Corydalis species, comprehensive neuropharmacological data for Corycavine remains scarce in publicly available research. While identified as an alpha-adrenoceptor antagonist, detailed application notes and protocols for its use in neuropharmacology research are not well-established due to a lack of extensive studies on its specific effects on the central nervous system.
This compound is an alkaloid compound derived from plants of the Corydalis genus. Initial characterization has identified it as an antagonist of alpha-adrenoceptors, suggesting a potential role in modulating adrenergic signaling pathways. However, its specific interactions with other neurotransmitter systems, such as the dopaminergic and cholinergic systems, which are critical in the context of neuropharmacology, have not been thoroughly investigated.
One study that screened various alkaloids from Corydalis cava for their ability to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine, found that this compound was inactive, with an IC50 value greater than 100 µM. This suggests that this compound is unlikely to be a potent acetylcholinesterase inhibitor, a mechanism of action for several drugs used to treat Alzheimer's disease. In contrast, a related compound, Corydaline, did exhibit acetylcholinesterase inhibitory activity.
Currently, there is a significant lack of published quantitative data regarding this compound's binding affinities to various central nervous system receptors, its dose-response effects in behavioral models of neurological disorders, and its specific mechanisms of action beyond alpha-adrenoceptor antagonism. Without such data, the development of detailed experimental protocols for its application in neuropharmacology research is not feasible.
Future Research Directions
To establish the potential of this compound in neuropharmacology, further research is required to:
-
Determine its binding profile across a wide range of CNS receptors, including dopamine, serotonin, and glutamate receptors.
-
Investigate its functional activity in in vitro assays to understand its effects on neuronal signaling.
-
Conduct in vivo studies in animal models of neurological and psychiatric disorders to assess its therapeutic efficacy and behavioral effects.
-
Elucidate its mechanism of action by exploring its impact on intracellular signaling pathways.
-
Evaluate its pharmacokinetic and pharmacodynamic properties to understand its absorption, distribution, metabolism, and excretion in the context of the central nervous system.
Until such data becomes available, detailed application notes and protocols for the use of this compound in neuropharmacology research cannot be responsibly generated. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its neuropharmacological profile.
Application Notes and Protocols for High-Throughput Screening Assays for Potential Corycavine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corycavine is a naturally occurring alkaloid compound found in plants of the Corydalis species.[1] It is known to act as an alpha-adrenoceptor antagonist, which allows it to modulate adrenergic signaling pathways.[1] To further characterize the pharmacological profile of this compound and identify additional biological targets, a systematic approach using high-throughput screening (HTS) is essential. This document provides detailed application notes and protocols for a panel of HTS assays targeting common central nervous system receptors and enzymes. While specific HTS data for this compound is not widely available, the following protocols for acetylcholinesterase, dopamine receptor, and GABA-A receptor assays serve as a comprehensive guide for establishing a screening campaign to identify and characterize the activity of this compound and other novel compounds.
Data Presentation
The following tables summarize key quantitative parameters for the described high-throughput screening assays. This data is essential for assay development, optimization, and validation.
Table 1: Acetylcholinesterase (AChE) Inhibition Assay Parameters
| Parameter | Value | Reference |
| Assay Principle | Colorimetric (Ellman's Method) | [2][3][4] |
| Wavelength | 412 nm | [3][4] |
| Linear Detection Range | 10 to 600 U/L | [3][4] |
| Incubation Time (Recombinant AChE) | 10 - 30 minutes | [5] |
| Incubation Time (Cell-based) | 1 hour | [5] |
| Plate Format | 96-well, 384-well, 1536-well | [3][5] |
Table 2: Dopamine D2 Receptor (D2R) Antagonist Assay Parameters
| Parameter | Value | Reference |
| Assay Principle | Fluorescence (Calcium Flux) | [6][7] |
| Cell Line | HEK293 expressing D2L receptor | [6][7] |
| Signal Measurement | Fluorescence Intensity | [6] |
| Agonist for Antagonist Screen | Dopamine (EC80 concentration) | [7] |
| Z' Factor | > 0.5 considered excellent | [8] |
| Plate Format | 384-well, 1536-well | [8] |
Table 3: GABA-A Receptor (GABAAR) Modulator Assay Parameters
| Parameter | Value | Reference |
| Assay Principle | Fluorescence Imaging (Turn-on Probe) | [9][10] |
| Cell Line | HEK293T expressing GABAAR subunits | [9][10] |
| Signal Measurement | Fluorescence Microscopy | [9][10] |
| GABA Concentration (PAM screen) | EC30 | [11] |
| GABA Concentration (Antagonist screen) | EC70 | [11] |
| Plate Format | 96-well, 384-well | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target receptors and the general workflows for the high-throughput screening assays.
Acetylcholinesterase Inhibition Pathway
Caption: Acetylcholinesterase hydrolyzes acetylcholine.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor ion channel function.
Experimental Workflow for HTS Assays
Caption: General high-throughput screening workflow.
Experimental Protocols
The following are detailed protocols for the high-throughput screening of compounds against acetylcholinesterase, dopamine D2 receptors, and GABA-A receptors.
Protocol 1: Acetylcholinesterase (AChE) Inhibition HTS Assay (Colorimetric)
1. Objective: To identify and quantify the inhibitory activity of this compound on acetylcholinesterase. This assay is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product measured at 412 nm.[2][3][4]
2. Materials:
-
Purified recombinant human AChE
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., Phosphate buffered saline, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
Negative control (DMSO)
-
384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader with absorbance detection at 412 nm
3. Method:
-
Compound Plating: Dispense 1 µL of this compound serial dilutions, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of AChE solution (pre-diluted in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add 20 µL of a solution containing both acetylthiocholine and DTNB to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background)).
-
Plot % inhibition versus this compound concentration to determine the IC50 value.
-
Protocol 2: Dopamine D2 Receptor (D2R) Antagonist HTS Assay (Calcium Flux)
1. Objective: To identify and characterize the antagonistic activity of this compound on the dopamine D2 receptor. This assay utilizes a cell line co-expressing the D2 receptor and a promiscuous G-protein that couples receptor activation to intracellular calcium mobilization, which is detected by a calcium-sensitive fluorescent dye.[6]
2. Materials:
-
HEK293 cells stably expressing the human D2L receptor and a suitable G-protein (e.g., Gα16).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Dopamine (agonist)
-
Positive control antagonist (e.g., Haloperidol)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handler
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
3. Method:
-
Cell Plating: Seed the D2R-expressing HEK293 cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, add 1 µL of this compound serial dilutions, positive control, and negative control (DMSO) to the cell plate. Incubate for 15-30 minutes.
-
Agonist Addition and Signal Reading: Place the cell plate into the fluorescent plate reader. Add a pre-determined EC80 concentration of dopamine to all wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Response_compound - Response_background) / (Response_DMSO - Response_background)).
-
Plot % inhibition versus this compound concentration to determine the IC50 value.
-
Protocol 3: GABA-A Receptor (GABAAR) Positive Allosteric Modulator (PAM) HTS Assay (Fluorescence Imaging)
1. Objective: To identify and characterize the positive allosteric modulatory effects of this compound on the GABA-A receptor. This assay uses a turn-on fluorescent probe that binds to the GABA binding site, and the displacement or altered affinity of this probe in the presence of a PAM and a low concentration of GABA can be measured.[9][10]
2. Materials:
-
HEK293T cells transiently or stably expressing GABA-A receptor subunits (e.g., α1β3γ2).
-
Cell culture medium
-
GABA-A receptor fluorescent probe
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
GABA (endogenous agonist)
-
Positive control PAM (e.g., Diazepam)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates suitable for imaging
-
Automated liquid handler
-
High-content imaging system or fluorescent plate reader
3. Method:
-
Cell Plating: Plate the GABA-A receptor-expressing cells in 384-well imaging plates and allow them to attach overnight.
-
Compound and Reagent Addition:
-
Add this compound serial dilutions, positive control, and negative control (DMSO) to the wells.
-
Add a low (EC20-EC30) concentration of GABA to all wells.
-
Add the fluorescent probe to all wells.
-
-
Incubation: Incubate the plate for a specified time at room temperature to allow for binding equilibrium.
-
Fluorescence Measurement: Acquire images of the cells using a high-content imager or measure the total fluorescence intensity using a plate reader.
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Normalize the data to the controls: % Potentiation = 100 * ((Response_compound - Response_DMSO) / (Response_positive_control - Response_DMSO)).
-
Plot % potentiation versus this compound concentration to determine the EC50 value.
-
Conclusion
The provided application notes and protocols describe robust and validated high-throughput screening assays for three major classes of drug targets within the central nervous system. While this compound is known to be an alpha-adrenoceptor antagonist, these assays are crucial for determining its selectivity profile and identifying potential off-target effects or novel activities. The successful implementation of these HTS assays will enable the comprehensive pharmacological characterization of this compound and facilitate the discovery of new therapeutic leads.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. attogene.com [attogene.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells | HTS039RTA [merckmillipore.com]
- 7. AID 624455 - HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 9. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA Receptor Services | Sygnature Discovery [sbdrugdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Corycavine Solubility Challenges
Welcome to the technical support center for corycavine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in aqueous buffers. The following troubleshooting guides and FAQs provide practical solutions and detailed methodologies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of my aqueous buffer?
A: this compound, as an alkaloid, is likely a weak base. The aqueous solubility of weak bases is highly dependent on the pH of the solution. In buffers with a pH above the compound's pKa (the pH at which 50% of the compound is ionized), the molecule will be predominantly in its neutral, less soluble form, leading to precipitation. For example, many basic drugs show high solubility at low pH (like in the stomach) but precipitate in the higher pH of the intestine.[1] Your buffer's pH is likely too high to maintain a sufficient concentration of the charged, more soluble form of this compound.
Q2: I'm seeing precipitation even after initially dissolving the compound. What is happening?
A: This phenomenon is often related to achieving a supersaturated state, which is inherently unstable. You might have initially dissolved the this compound, perhaps by using a small amount of organic solvent or by a temporary pH shift, but the aqueous buffer cannot maintain that concentration over time. The compound gradually crystallizes or precipitates out of the solution to reach its true equilibrium solubility under those conditions.[2]
Q3: What are the primary strategies I can use to improve this compound solubility?
A: Several effective strategies exist to enhance the solubility of poorly soluble compounds like this compound. The most common approaches for laboratory settings include:
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pH Modification: Lowering the pH of the buffer to at least 2 units below the pKa of this compound will ensure the molecule is primarily in its protonated, soluble form.[3][4]
-
Co-solvents: Using water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) can significantly increase the solubility of hydrophobic compounds.[3][5][6]
-
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule like this compound within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[7][8][9][10][11]
-
Surfactants: Surfactants form micelles in aqueous solutions, and the hydrophobic cores of these micelles can solubilize poorly soluble drugs.[3]
Troubleshooting Guide
Problem: My this compound stock solution, prepared in an organic solvent, precipitates when diluted into my aqueous cell culture media or buffer.
-
Cause: This is a common issue where the final concentration of the organic co-solvent is too low to keep the compound in solution. The buffer's pH and composition are now the dominant factors, and they cannot support the this compound concentration.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Solubilization Strategies: A Comparative Overview
Choosing the right solubilization method depends on your experimental constraints, such as the required concentration, the type of assay (e.g., in vitro vs. in vivo), and potential toxicity of excipients.
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the molecule. | Simple, inexpensive, and effective for ionizable drugs.[4] | Only applicable to ionizable compounds; may not be suitable for biological assays sensitive to pH changes. | In vitro assays where buffer pH can be controlled (e.g., chemical screening, HPLC). |
| Co-solvents | Reduces the polarity of the solvent system, allowing for dissolution of hydrophobic compounds.[6] | Effective at achieving high concentrations; many options available (DMSO, ethanol, PEG).[5] | Can be toxic to cells in biological assays; may affect protein structure or enzyme activity.[3] | Preparing high-concentration stock solutions; non-cell-based assays. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[8][9] | Generally low toxicity, can improve bioavailability and stability.[10][11] | Requires screening for the best cyclodextrin type; can be more expensive; may have a saturation limit.[12] | Cell-based assays, animal studies, and formulations where co-solvent toxicity is a concern. |
| Surfactants | Incorporates the drug into micelles that are soluble in the aqueous phase. | High solubilization capacity for very insoluble compounds. | Can be toxic to cells; may interfere with certain biological assays by disrupting membranes.[3] | Formulations for drug delivery, certain in vitro dissolution studies. |
Experimental Protocols
Protocol 1: General Method for pH-Dependent Solubility Determination
This protocol provides a framework for assessing how pH affects this compound's solubility.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with identical ionic strength, covering a pH range from 3 to 9.
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Sample Preparation: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that it remains undissolved.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter, and dilute it into a suitable mobile phase. Analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to generate a pH-solubility profile.
Protocol 2: Phase Solubility Study with Cyclodextrins
This experiment determines the solubilizing efficiency of a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point.
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
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Sample Preparation: Add an excess amount of solid this compound to each cyclodextrin solution.
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Equilibration: Agitate the sealed vials at a constant temperature for 24-48 hours.
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Sample Processing & Quantification: Follow steps 4 and 5 from the pH-dependent solubility protocol above.
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Data Analysis: Plot the total concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram reveals the type of complex formed and the stability constant.
Caption: Mechanism of cyclodextrin solubilization.
References
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. wjbphs.com [wjbphs.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. m.youtube.com [m.youtube.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Corycavine from related alkaloids.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC separation of this compound and other Corydalis alkaloids.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase. Here are the primary causes and solutions:
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Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role in the peak shape of basic compounds.
-
Solution: Lower the pH of your mobile phase to be at least 2 pH units below the pKa of this compound. A pH in the range of 2.5-3.5 is often effective at suppressing the ionization of silanol groups, thereby minimizing secondary interactions and reducing peak tailing. The addition of an acidic modifier like formic acid or phosphoric acid is recommended.
-
-
Active Silanol Groups on the Column: Even with an optimized pH, some residual silanol groups on the column packing can still cause tailing.
-
Solution:
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Use an End-capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the active silanol sites.
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Mobile Phase Additives: Incorporate a small concentration of a basic additive, such as triethylamine (TEA), into your mobile phase. TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with this compound. A concentration of 0.1-0.5% (v/v) is a good starting point.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Q2: My this compound peak is co-eluting with another alkaloid. How can I improve the resolution?
A2: Achieving baseline separation between structurally similar alkaloids can be challenging. Here are several strategies to improve resolution:
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Optimize the Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower starting percentage of the organic modifier can often improve the separation of closely eluting peaks.
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Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Modify the Mobile Phase pH: As with peak tailing, pH can significantly impact selectivity. Small adjustments to the mobile phase pH can alter the ionization state of the alkaloids differently, leading to changes in their retention times and potentially improving separation.
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Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the analysis time.
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Use a Different Stationary Phase: If optimizing the mobile phase does not provide adequate resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which offer different selectivities compared to a standard C18 column.
Q3: I am experiencing fluctuating retention times for this compound. What could be the cause?
A3: Unstable retention times can compromise the reliability of your analytical method. The most common causes include:
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Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Mobile Phase Preparation Issues:
-
Solution: Ensure your mobile phase is prepared fresh daily and is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift. If you are using a buffer, ensure the pH is accurately and consistently adjusted.
-
-
Pump Performance: Leaks in the pump, worn pump seals, or faulty check valves can lead to an inconsistent flow rate and, consequently, fluctuating retention times.
-
Solution: Perform regular maintenance on your HPLC pump. Check for leaks and replace seals and check valves as needed.
-
-
Column Temperature Variations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analyses.
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Q4: What is a suitable UV detection wavelength for this compound?
A4: Based on the analysis of similar alkaloids from Corydalis species, a UV detection wavelength in the range of 270-285 nm is a good starting point for the detection of this compound.[1] To determine the optimal wavelength for your specific analysis, it is recommended to run a UV-Vis spectrum of a pure this compound standard and select the wavelength of maximum absorbance (λmax).
Experimental Protocols
The following is a recommended starting point for an HPLC method for the separation of this compound. This protocol is based on methods successfully used for the separation of related alkaloids from Corydalis species and should be optimized for your specific application.[1][2]
Recommended Starting HPLC Method
| Parameter | Recommended Condition |
| Column | End-capped C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-70% B; 30-35 min: 70% B; 35.1-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
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Accurately weigh a suitable amount of the plant material or extract.
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Extract the alkaloids using an appropriate solvent (e.g., methanol or 70% ethanol) with the aid of ultrasonication or reflux.
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Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes typical HPLC parameters used for the separation of alkaloids from Corydalis species, providing a basis for method development and optimization.
Table of HPLC Parameters for Corydalis Alkaloid Analysis
| Parameter | Method 1[1] | Method 2[2] |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | A: 20 mM Ammonium Acetate; B: Acetonitrile | A: 0.2% Phosphoric Acid (pH 5.0 with TEA); B: Acetonitrile |
| Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | 270 nm and 280 nm | Not Specified |
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common HPLC separation issues for this compound.
References
- 1. Simultaneous determination of eight bioactive alkaloids in Corydalis saxicola by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive quality evaluation method of Corydalis yanhusuo by HPLC fingerprints, chemometrics, and correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Corycavine extraction from plants
Welcome to the technical support center for Corycavine extraction from plant sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.
Q1: Why is my this compound yield consistently low?
Low yields of this compound can stem from several factors throughout the extraction and purification process. Below are common causes and troubleshooting steps:
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Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound.
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Solution: While various solvents can be used, ethanolic or methanolic solutions are often effective for extracting alkaloids. For instance, studies on related Corydalis species have shown high total alkaloid yields with 70% ethanol. It is recommended to perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, acetonitrile, and mixtures with water) to determine the optimal solvent for your specific plant material.
-
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Incorrect Solvent pH: The pH of the extraction medium significantly impacts the form of the alkaloid (salt or free base) and its solubility.
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Solution: this compound, as an alkaloid, is a basic compound. Extraction under alkaline conditions (pH ~10) can facilitate the extraction of the free base form, which is more soluble in organic solvents. Conversely, acidic conditions can extract the alkaloid salt, which is more water-soluble. For extraction into an organic solvent, basifying the plant material or the extraction solvent with a weak base like ammonium hydroxide is a common strategy.
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Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration and, consequently, extraction efficiency.
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Solution: Ensure the plant material (Corydalis cava tubers) is dried and finely ground to a uniform particle size. This increases the surface area for solvent interaction.
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Insufficient Extraction Time or Repetitions: A single, short extraction may not be sufficient to extract all the available this compound.
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Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent. For example, a protocol for a related species suggests two 60-minute extractions.
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Degradation of this compound: this compound may degrade during the extraction process due to factors like high temperatures, exposure to light, or extreme pH conditions.
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Solution: Avoid excessive heat during extraction and solvent evaporation. If using heat, employ a rotary evaporator under reduced pressure. Protect the extracts from light by using amber glassware or covering containers with aluminum foil. Evaluate the stability of this compound in your chosen solvent and pH at different temperatures.
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Q2: I am seeing many other compounds in my extract, making it difficult to isolate this compound. How can I improve the selectivity of my extraction?
Co-extraction of other alkaloids and plant metabolites is a common challenge. Corydalis cava contains a complex mixture of alkaloids, including bulbocapnine, corydaline, and corydine.[1]
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Solution:
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Liquid-Liquid Extraction (LLE): A classic method for separating alkaloids is to perform a pH-based LLE. After an initial extraction, the solvent can be evaporated, and the residue redissolved in an acidic aqueous solution (e.g., dilute HCl). This will protonate the alkaloids, making them water-soluble. This aqueous phase can then be washed with a nonpolar organic solvent (e.g., hexane) to remove non-basic impurities. Subsequently, the aqueous phase is basified (e.g., with NH4OH), and the deprotonated alkaloids (free bases) are extracted into a water-immiscible organic solvent (e.g., chloroform or dichloromethane).
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Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup and fractionation. Depending on the sorbent material (e.g., C18, silica), different classes of compounds can be retained and selectively eluted.
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Chromatographic Techniques: For purification, chromatographic methods are indispensable. Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) are effective for separating structurally similar alkaloids.[2][3]
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Q3: How can I confirm the presence and quantity of this compound in my extracts?
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Solution: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) is the most common and reliable method for the identification and quantification of this compound.[4]
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Identification: Compare the retention time and UV spectrum of the peak in your sample with that of a certified this compound reference standard. For unequivocal identification, LC-MS/MS can be used to compare fragmentation patterns.
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Quantification: Create a calibration curve using a series of known concentrations of the this compound reference standard. The concentration in your sample can then be determined by interpolating its peak area on the calibration curve.
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Quantitative Data Summary
While specific yield data for this compound is limited in publicly available literature, the following table provides general guidance on expected total alkaloid yields from Corydalis species under different extraction conditions. This can serve as a baseline for optimizing your this compound extraction.
| Plant Species | Extraction Method | Solvent | Key Parameters | Total Alkaloid Yield | Reference |
| Corydalis yanhusuo | Reflux Extraction | 70% Ethanol | pH 10, 20:1 solvent-to-solid ratio, 2 x 60 min | >50% (of the extract) | (Based on optimization studies for related alkaloids) |
| Corydalis cava | Not specified | Ethanol | Not specified | 0.53% (of the dried plant material) | (General alkaloid isolation) |
Experimental Protocols
1. Optimized Alkaloid Extraction from Corydalis cava Tubers (Based on protocols for related species)
This protocol is a general guideline and may require further optimization for maximizing this compound yield.
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Plant Material Preparation:
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Dry the tubers of Corydalis cava at a controlled temperature (e.g., 40-50°C) to a constant weight.
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Grind the dried tubers into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
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Weigh 10 g of the powdered plant material and place it in a flask.
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Add 200 mL of 70% ethanol.
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Adjust the pH of the mixture to approximately 10 using dilute ammonium hydroxide.
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Heat the mixture under reflux for 60 minutes with continuous stirring.
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Allow the mixture to cool and filter the extract.
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Return the plant residue to the flask and repeat the extraction with another 200 mL of 70% ethanol (pH 10) for 60 minutes.
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Combine the two filtrates.
-
-
Solvent Evaporation:
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Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Acid-Base Liquid-Liquid Extraction (for purification):
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Dissolve the dried extract in 100 mL of 1% hydrochloric acid.
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Wash the acidic solution twice with 50 mL of n-hexane to remove non-polar impurities. Discard the hexane layers.
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Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.
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Extract the aqueous layer three times with 50 mL of chloroform.
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Combine the chloroform layers and dry over anhydrous sodium sulfate.
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Filter and evaporate the chloroform to obtain the crude alkaloid extract.
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2. Quantification of this compound using HPLC-DAD
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Instrumentation: A standard HPLC system with a Diode Array Detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating multiple alkaloids. A common mobile phase system is a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0) and an organic solvent like acetonitrile or methanol.[4]
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Monitor at the UV absorbance maxima of this compound. A DAD allows for scanning a range of wavelengths to determine the optimal wavelength and to check for peak purity.
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Standard Preparation: Prepare a stock solution of certified this compound reference standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
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Analysis: Inject the standards and the sample. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction.
References
- 1. Corydalis cava | Pacific Bulb Society [pacificbulbsociety.org]
- 2. Large-scale separation of alkaloids from Corydalis decumbens by pH-zone-refining centrifugal partition chromatography and their anticomplement activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle-pressure chromatogram isolated gel column coupled with two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Corycavine Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of Corycavine degradation during storage. Due to a lack of publicly available, specific stability data for this compound, this guide is based on general principles for the storage and handling of complex alkaloids and best practices in pharmaceutical stability testing. All recommendations should be validated by the end-user through compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of alkaloid chemistry suggests that the primary factors contributing to degradation are likely to be:
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Hydrolysis: this compound, like many alkaloids, may be susceptible to hydrolysis, especially under acidic or alkaline conditions. The presence of ester or other hydrolyzable functional groups would increase this susceptibility.
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Oxidation: Exposure to oxygen can lead to oxidative degradation. This is a common degradation pathway for many organic molecules, particularly those with electron-rich moieties.
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Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate photochemical degradation reactions.
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Thermal Degradation: Elevated temperatures can accelerate the rates of all chemical degradation reactions.
Q2: What are the recommended general storage conditions for solid this compound?
For solid (powder/crystalline) this compound, the following general storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential chemical degradation reactions. |
| Light | Protect from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis. |
Q3: What are the recommended general storage conditions for this compound in solution?
Solutions of this compound are generally more prone to degradation than the solid form. The following are general recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (preferred) or -20°C for short-term | Significantly slows down degradation reactions in solution. |
| Solvent | Use aprotic, anhydrous solvents if possible. If aqueous buffers are necessary, use a pH where the compound is most stable (requires experimental determination). | To minimize hydrolysis and other solvent-mediated degradation. |
| Light | Protect from light (amber vials or foil-wrapped containers) | Prevents photodegradation. |
| Oxygen | Use degassed solvents and store under an inert atmosphere. | Minimizes oxidative degradation. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound stock solutions. | Prepare fresh stock solutions from solid material. Perform a stability study on your stock solutions under your specific storage conditions. Consider aliquoting to avoid freeze-thaw cycles. |
| Appearance of new peaks in HPLC/UPLC analysis of stored samples. | Chemical degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Optimize storage conditions (lower temperature, protect from light, inert atmosphere) to minimize the formation of these new peaks. |
| Discoloration or change in the physical appearance of solid this compound. | Significant degradation, possibly due to oxidation or light exposure. | Discard the material. Review storage procedures to ensure protection from light and oxygen. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the intrinsic stability of this compound and identify its potential degradation products. This is a crucial step in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-purity water
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Acetonitrile or Methanol (HPLC grade)
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pH meter
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HPLC-UV/DAD or HPLC-MS system
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C for a defined period.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 60°C for a defined period. Dissolve in the initial solvent before analysis.
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Photodegradation: Expose an aliquot of the stock solution and a sample of solid this compound to light in a photostability chamber (as per ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. A gradient method with a C18 column is a common starting point for alkaloid analysis.
-
Data Evaluation:
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Compare the chromatograms of the stressed samples to the control.
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Identify and quantify the degradation products.
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Determine the percentage of degradation of this compound.
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If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: A logical workflow for the systematic assessment of this compound stability.
Decision Tree for Troubleshooting this compound Storage Issues
Caption: A decision tree to troubleshoot issues related to this compound storage.
Technical Support Center: Improving the Purity of Synthetic Corycavine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Corycavine. The guidance provided is based on established methods for the purification of protoberberine alkaloids and may require optimization for specific synthetic routes and impurity profiles of this compound.
FAQs: Purification of Synthetic this compound
Q1: What are the most common impurities in synthetic this compound?
While specific impurities are highly dependent on the synthetic route, common contaminants in the synthesis of protoberberine alkaloids like this compound may include:
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Starting materials: Unreacted precursors from the initial stages of the synthesis.
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Intermediates: Incompletely reacted intermediates from various steps in the synthetic pathway.
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Side-products: Isomers, over-alkylated products, or products from competing side reactions. For instance, in related syntheses, the formation of N-oxide derivatives or products of incomplete cyclization has been observed.
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Reagents and catalysts: Residual reagents, catalysts (e.g., palladium), and their byproducts used throughout the synthesis.
-
Degradation products: this compound may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures), leading to the formation of impurities.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating this compound from its impurities and for quantitative analysis. A C18 column is often a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of impurities, aiding in their identification.[1] Fragmentation patterns from tandem mass spectrometry (MS/MS) can offer structural insights into the impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying and quantifying impurities with distinct spectral signatures. The PubChem database contains reference 13C NMR spectral data for (-)-Corycavine.[4]
-
Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.
Q3: What are the initial steps to take when a batch of synthetic this compound has low purity?
-
Characterize the Impurities: Use LC-MS and NMR to identify the major impurities. Understanding their structure is crucial for selecting an appropriate purification strategy.
-
Review the Synthetic Route: Analyze the reaction steps to hypothesize where the impurities might have formed. This can help in optimizing the reaction conditions to minimize their formation in future syntheses.
-
Solubility Testing: Determine the solubility of the crude product and, if possible, the major impurities in a range of solvents. This information is vital for developing effective recrystallization or chromatographic purification methods.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS to ensure complete conversion of starting materials and intermediates. If necessary, adjust reaction time, temperature, or stoichiometry of reagents. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst, pH) to minimize the formation of known side-products. Consider using a different synthetic route if side reactions are unavoidable. |
| Ineffective Work-up | Ensure the work-up procedure (e.g., extraction, washing) is effectively removing residual reagents and byproducts. The pH of aqueous washes can be critical for separating basic alkaloids. |
Issue 2: Difficulty in Removing a Persistent Impurity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Co-crystallization | If the impurity has a similar structure and polarity to this compound, it may co-crystallize. Experiment with a variety of recrystallization solvents and solvent systems (e.g., solvent/anti-solvent pairs).[5] |
| Similar Chromatographic Behavior | If the impurity co-elutes with this compound in HPLC, modify the chromatographic conditions. Try different mobile phase compositions, gradients, pH, or a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Formation of an Adduct/Salt | The impurity might be an adduct or a salt of this compound. Analyze by LC-MS to check for unexpected molecular ions. Adjusting the pH during work-up and purification can help break up such species. |
Issue 3: Degradation of this compound During Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Thermal Instability | Avoid high temperatures during purification. Use rotary evaporation at reduced pressure and moderate temperatures. For chromatography, consider performing it at room temperature or even in a cold room if necessary. |
| pH Instability | Protoberberine alkaloids can be sensitive to strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during aqueous extractions and chromatography where possible. |
| Photosensitivity | Protect the sample from light, especially if it is in solution for extended periods. Use amber vials and cover flasks with aluminum foil. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Protoberberine Alkaloids
This is a general guideline and the choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: Test the solubility of the crude this compound in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for alkaloids include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Preparative HPLC Purification for Protoberberine Alkaloids
This protocol provides a starting point for developing a preparative HPLC method.
-
Analytical Method Development: First, develop an analytical scale HPLC method that shows good separation between this compound and its impurities. A common starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[1]
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate. The gradient may need to be adjusted to maintain resolution.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a compatible solvent. Filter the solution to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system. Collect fractions as they elute from the column.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Researchers should meticulously record and tabulate their purification data to compare the effectiveness of different methods. Below are template tables for this purpose.
Table 1: Comparison of Recrystallization Solvents for this compound Purification
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations (Crystal morphology, etc.) |
| e.g., Methanol | ||||
| e.g., Ethanol/Water | ||||
| e.g., Acetone |
Table 2: Preparative HPLC Purification Parameters and Results
| Parameter | Value |
| Column | e.g., C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | e.g., 0.1% TFA in Water |
| Mobile Phase B | e.g., Acetonitrile |
| Gradient | e.g., 20-60% B over 30 min |
| Flow Rate | e.g., 20 mL/min |
| Initial Purity (%) | |
| Final Purity (%) | |
| Yield (%) |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting decision tree for improving this compound purity.
References
- 1. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Corycavine | C21H21NO5 | CID 90478581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Cell Viability Issues in High-Concentration Corycavine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corycavine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell viability issues encountered during high-concentration experiments.
Troubleshooting Guides
High concentrations of this compound can lead to unexpected cell viability results. This section provides guidance on common problems and potential solutions.
Problem 1: Inconsistent or non-reproducible cell viability results.
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Possible Cause: Inconsistent seeding density of cells.
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Solution: Ensure a uniform cell suspension before seeding and use a consistent number of cells for each experiment.
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Possible Cause: Variability in drug preparation.
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Solution: Prepare a fresh stock solution of this compound for each experiment and ensure it is completely dissolved. The use of solvents like DMSO should be consistent across all treatments and controls, not exceeding concentrations that are non-toxic to the cells.
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Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Problem 2: Higher than expected cell viability at high this compound concentrations.
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Possible Cause (MTT Assay): Interference of this compound with the MTT reagent. Some natural compounds can chemically reduce the MTT tetrazolium salt, leading to a false positive signal.
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Solution: Run a control with this compound in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay such as the Sulforhodamine B (SRB) or a lactate dehydrogenase (LDH) cytotoxicity assay.
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Possible Cause: this compound precipitation at high concentrations.
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Solution: Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider reducing the final concentration or using a different solvent system.
Problem 3: Rapid decrease in cell viability, suggesting necrosis over apoptosis.
-
Possible Cause: High concentrations of this compound may induce a switch from a programmed apoptotic cell death to a more rapid, necrotic pathway.
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Solution: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells. At high concentrations, a significant increase in the Annexin V-negative/PI-positive population would indicate necrosis.
Frequently Asked Questions (FAQs)
Q1: What is the typical IC50 range for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. While comprehensive data across a wide range of cell lines is still being established, studies have reported IC50 values in the micromolar range. For example, in pancreatic cancer cell lines Patu-8988 and Panc-1, this compound has shown dose- and time-dependent reductions in cell viability. It is crucial to determine the IC50 value empirically for your specific cell line of interest.
Data Presentation: Reported Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Observed Effect | Citation |
| Patu-8988 | Pancreatic Cancer | CCK-8 | Dose- and time-dependent reduction in cell viability | [1] |
| Panc-1 | Pancreatic Cancer | CCK-8 | Dose- and time-dependent reduction in cell viability | [1] |
Q2: My MTT assay results show an increase in absorbance at high this compound concentrations. What could be the cause?
This is a common issue when working with natural compounds. Plant extracts can contain reducing agents that directly convert the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Cell-Free Control: Incubate your highest concentration of this compound with MTT in cell-free media. A color change indicates direct reduction of MTT by the compound.
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Wash Step: After treating the cells with this compound, wash the cells with PBS before adding the MTT reagent. This can help remove any residual compound that might interfere with the assay.
-
Alternative Assays: If interference persists, consider using a different cell viability assay that is not based on metabolic reduction, such as the SRB assay (which measures total protein content) or a cytotoxicity assay that measures the release of LDH from damaged cells.
Q3: How can I distinguish between apoptosis and necrosis induced by high concentrations of this compound?
The Annexin V/Propidium Iodide (PI) assay is the standard method for this purpose.
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Early Apoptosis: Cells will be Annexin V positive and PI negative.
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Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.
-
Necrosis: Cells will be Annexin V negative and PI positive.
At high concentrations of a cytotoxic compound, you might observe a shift from an apoptotic to a necrotic cell death profile.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted for the use of natural compounds like this compound.
Materials:
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Optional but recommended for plant extracts: After incubation, aspirate the treatment medium and wash the cells once with 100 µL of sterile PBS to remove any residual compound.
-
Add 100 µL of fresh complete medium to each well, followed by 10 µL of MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates or T-25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express to minimize membrane damage.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflow for assessing its impact on cell viability.
Caption: Potential signaling pathways of this compound-induced cell death.
References
Minimizing off-target effects of Corycavine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Corycavine in cellular assays. The information aims to help minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring isoquinoline alkaloid compound. Its primary mechanism of action is as an antagonist of alpha-adrenoceptors, which are involved in various physiological processes.
Q2: What are the known subtypes of alpha-adrenoceptors that this compound may target?
Q3: What are potential off-target effects of this compound?
Like many small molecules, this compound may exhibit off-target effects. As an aporphine alkaloid, potential off-target activities could include interactions with other receptors, ion channels, or enzymes. For instance, some aporphine alkaloids have been reported to interact with topoisomerase II.[1] Researchers should empirically determine the off-target profile in their specific cellular model.
Q4: What is a typical starting concentration for this compound in a cellular assay?
A starting point for concentration can be inferred from cytotoxicity data of related alkaloids. For example, berberine, another isoquinoline alkaloid from Corydalis, has shown IC50 values for cytotoxicity in the range of 3.2-3.4 µg/mL in human cancer cell lines.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q5: How should I dissolve this compound for use in cell culture?
This compound, like many alkaloids, may have limited aqueous solubility. It is commonly dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3][4] This stock solution is then further diluted in cell culture medium to the desired final concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6]
Troubleshooting Guides
Issue 1: High background or unexpected results suggesting off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect without significant off-target activity. |
| Non-specific binding | Include appropriate controls, such as a structurally related but inactive compound, to differentiate specific from non-specific effects. |
| Interaction with other cellular components | Consider performing a broader off-target screening assay, such as a kinase panel or a receptor binding panel, to identify potential unintended targets. |
| Compound instability | Assess the stability of this compound in your specific cell culture medium and conditions over the time course of your experiment. |
Issue 2: Low or no observable on-target effect.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | Ensure the concentration of this compound is sufficient to engage the target. Refer to dose-response data. |
| Poor compound solubility or stability | Confirm that this compound is fully dissolved in the final culture medium. Prepare fresh solutions for each experiment.[5] |
| Low target expression in the cell model | Verify the expression level of the target alpha-adrenoceptor subtype in your chosen cell line using techniques like qPCR or western blotting. |
| Incorrect assay endpoint | Ensure the chosen readout is appropriate to detect the functional consequence of alpha-adrenoceptor antagonism in your cellular context. |
Issue 3: Observed Cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high | Determine the cytotoxic IC50 of this compound in your specific cell line using a standard viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the IC50 for functional assays. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is non-toxic to your cells.[4][5][6] Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
| Induction of apoptosis or necrosis | Investigate the mechanism of cell death using specific assays for apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release). |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides representative data for a related aporphine alkaloid, (+)-boldine, and other common alpha-adrenoceptor antagonists to serve as a reference. Researchers should generate their own data for this compound.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pA2) |
| (+)-Boldine | α1A | 7.21 | 7.46 |
| α1B | 5.79 | 5.98 - 6.12 | |
| α1D | 6.09 | 6.18 - 6.37 | |
| Prazosin | α1A | 9.8 | - |
| α1B | 9.5 | - | |
| α1D | 9.6 | - | |
| Doxazosin | α1A | 9.6 | - |
| α1B | 9.4 | - | |
| α1D | 9.3 | - |
Data for (+)-boldine from literature. Data for Prazosin and Doxazosin are representative values. pKi is the negative logarithm of the inhibition constant, and pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations.
-
Treatment: Add the diluted this compound solutions to the cells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Functional Assay for Alpha-1 Adrenoceptor Antagonism (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium release, a hallmark of α1-adrenoceptor activation.
-
Cell Culture: Culture cells expressing the α1-adrenoceptor subtype of interest in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Incubate the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Agonist Stimulation: Add a known α1-adrenoceptor agonist (e.g., phenylephrine) to stimulate calcium mobilization.
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Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for kinetic fluorescence measurements.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Calculate the IC50 value for the antagonism.
Visualizations
Caption: Alpha-1 Adrenoceptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Workflow for a Cellular Assay to Determine this compound's Effect.
References
- 1. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Technical Support Center: Enhancing Corycavine Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the oral bioavailability of Corycavine in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely reasons for this?
Low oral bioavailability of this compound is likely due to a combination of factors common to many alkaloids isolated from Corydalis species. The primary reasons include:
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Poor Aqueous Solubility: this compound is predicted to be a lipophilic compound (XLogP3 of 3.4), which often correlates with low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] Poor solubility limits the dissolution of the compound, which is a prerequisite for absorption.
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Extensive First-Pass Metabolism: Alkaloids from Corydalis are known to undergo significant metabolism in the liver and potentially the gut wall after oral absorption.[2][3] This "first-pass effect" means a substantial fraction of the absorbed drug is inactivated before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are the primary drivers of this metabolism.[3]
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Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium.[1] These transporters actively pump absorbed compounds back into the GI lumen, further reducing net absorption.
Q2: What are the initial troubleshooting steps to improve this compound's bioavailability?
Based on the presumed challenges, here are some initial strategies to consider:
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Formulation Improvement: Start by addressing the potential solubility issue. Simple formulation changes can have a significant impact.
-
Dose Escalation: While not a method to improve the percentage of bioavailability, administering a higher dose can help achieve therapeutic plasma concentrations, provided there are no toxicity concerns.
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Co-administration with Bioavailability Enhancers: Consider using inhibitors of metabolic enzymes or efflux transporters.
Q3: Which animal models are most appropriate for studying this compound's pharmacokinetics?
Rats are a commonly used and well-characterized model for initial pharmacokinetic studies of natural products.[2] However, be mindful of potential species differences in drug metabolism. If results in rats are promising, consider studies in a second species, such as mice or dogs, to assess inter-species variability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique.- Food effects on absorption.- Genetic variability in metabolic enzymes among animals. | - Ensure consistent gavage technique and vehicle volume.- Standardize fasting and feeding protocols.- Use a larger group of animals to account for biological variability. |
| Rapid disappearance of this compound from plasma after intravenous (IV) administration. | - Rapid distribution to tissues.- High clearance by the liver. | - This is characteristic of many Corydalis alkaloids.[2] Focus on optimizing the oral formulation to improve absorption rather than altering elimination.- Characterize tissue distribution to understand its volume of distribution. |
| No detectable plasma levels even with improved formulation. | - Extremely high first-pass metabolism.- Issues with the analytical method. | - Consider co-administration with a broad-spectrum CYP450 inhibitor (e.g., ketoconazole, with appropriate ethical and protocol considerations).- Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) for this compound in plasma. |
| Suspected P-glycoprotein efflux. | - The chemical structure of this compound is consistent with potential P-gp substrates. | - Conduct an in vitro Caco-2 permeability assay.- In animal studies, co-administer a P-gp inhibitor like verapamil or cyclosporine to see if this compound's plasma exposure increases. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₅ | [1] |
| Molecular Weight | 367.4 g/mol | [1] |
| XLogP3 | 3.4 | [1] |
Table 2: Pharmacokinetic Parameters of Related Corydalis Alkaloids in Rats (Oral Administration)
| Alkaloid | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Bioavailability (%) | Reference |
| Dehydrocavidine | 88.4 ± 29.8 | ~0.5 | 115.3 ± 38.7 | 13.24 ± 10.86 | [2] |
| Coptisine | 19.0 ± 6.52 | ~0.5 | 34.2 ± 12.1 | 7.21 ± 5.06 | [2] |
| Dehydroapocavidine | 115 ± 52.2 | ~0.5 | 189.6 ± 76.4 | 9.88 ± 6.3 | [2] |
| Tetradehydroscoulerine | 13.8 ± 5.72 | ~0.5 | 28.9 ± 11.8 | 10.47 ± 5.42 | [2] |
This table provides context from related compounds and suggests that the oral bioavailability of this compound is also likely to be low.
Experimental Protocols
Protocol 1: Basic Oral Bioavailability Study in Rats
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Animal Model: Male Sprague-Dawley rats (200-250 g).
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Housing: Standard housing conditions with a 12-hour light/dark cycle.
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Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.
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Formulation Preparation:
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Suspension: Suspend a micronized powder of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Solution/Lipid-Based: For advanced formulations, dissolve this compound in a suitable vehicle (e.g., PEG400, oil, or a self-microemulsifying drug delivery system - SMEDDS).
-
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
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Intravenous (IV): For absolute bioavailability, administer a solution of this compound (e.g., in saline with a solubilizing agent) via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
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Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and oral bioavailability (F%) using appropriate software.
Protocol 2: In Vitro Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Study:
-
A to B (Apical to Basolateral): Add this compound solution to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
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B to A (Basolateral to Apical): Add this compound solution to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
P-gp Substrate Identification: Repeat the transport study in the presence of a known P-gp inhibitor (e.g., verapamil).
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Analysis: Quantify this compound in the receiver compartments using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
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An ER (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for an efflux transporter.
-
A significant reduction in the ER in the presence of a P-gp inhibitor confirms it as a P-gp substrate.
-
Visualizations
Caption: Key barriers to this compound's oral bioavailability.
Caption: A workflow for enhancing this compound's bioavailability.
Caption: Metabolic pathway of orally administered this compound.
References
- 1. An isoquinoline alkaloid from the Chinese herbal plant Corydalis yanhusuo W.T. Wang inhibits P-glycoprotein and multidrug resistance-associate protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Refining dosage and administration of Corycavine for in vivo studies
Welcome to the technical support center for researchers utilizing Corycavine in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the design and execution of your studies. Given the limited specific data on this compound in vivo, this guide emphasizes general principles for working with alkaloids and alpha-adrenoceptor antagonists, alongside strategies for optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I cannot find a recommended in vivo dose for this compound. Where should I start?
A1: When specific dosage information is unavailable, a dose-range finding study is a critical first step. It is advisable to begin with a low dose, guided by any existing in vitro data (e.g., IC50 or EC50 values) and extrapolate to an in vivo starting dose. A common, though highly approximate, starting point can be 1/10th of the LD50 (if known) or to start with low mg/kg doses (e.g., 1, 5, 10 mg/kg) and escalate. Careful observation for any signs of toxicity is crucial during these initial studies.
Q2: What is the best route of administration for this compound in mice or rats?
A2: The optimal route of administration depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile. Common routes for preclinical studies include:
-
Intraperitoneal (IP): Often used for initial studies due to its relative ease and rapid absorption into the systemic circulation.
-
Oral (PO): Relevant for assessing the potential of this compound as an orally administered therapeutic. Bioavailability will be a key consideration.
-
Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies and when a rapid onset of action is required.
-
Subcutaneous (SC): Generally results in slower, more sustained absorption compared to IP or IV routes.
The choice should be justified based on the research question. For initial efficacy studies, IP or SC administration is often a practical starting point.
Q3: I'm having trouble dissolving this compound for in vivo administration. What solvents or vehicles can I use?
A3: The solubility of alkaloids can be challenging. This compound is described as a powder[1]. For in vivo administration, it is crucial to use a biocompatible vehicle. Here are some common strategies for poorly soluble compounds:
-
Aqueous solutions: First, attempt to dissolve in sterile saline or phosphate-buffered saline (PBS).
-
pH adjustment: The solubility of alkaloids is often pH-dependent. A slight acidification of the vehicle might improve solubility.
-
Co-solvents: A small percentage of a biocompatible organic solvent, such as DMSO or ethanol, can be used. However, the final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO and <5% for ethanol in the final injection volume) to avoid toxicity.
-
Surfactants/Emulsifying agents: Solutions containing Tween 80 or Cremophor EL can be used to create stable suspensions or emulsions for oral or parenteral administration.
-
Cyclodextrins: These can be used to encapsulate hydrophobic drugs and enhance their aqueous solubility.
It is essential to conduct a vehicle-controlled group in your experiments to rule out any effects of the vehicle itself.
Q4: What are the expected physiological effects of this compound in vivo?
A4: this compound is an alpha-adrenoceptor antagonist[1]. Therefore, potential physiological effects could include changes in blood pressure (hypotension), heart rate, and vascular tone. When conducting in vivo studies, it is important to monitor for these potential cardiovascular effects, especially during dose-escalation studies.
Q5: Are there any known signaling pathways affected by this compound?
A5: As an alpha-adrenoceptor antagonist, this compound is expected to modulate adrenergic signaling pathways by competitively inhibiting the binding of endogenous catecholamines like norepinephrine to alpha-adrenergic receptors[1]. This would influence downstream signaling cascades regulated by these receptors.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect at the tested doses. | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.- Inappropriate route of administration. | - Perform a dose-escalation study to test higher concentrations.- Characterize the pharmacokinetic profile of this compound.- Consider a different route of administration that may offer better systemic exposure (e.g., IV or IP instead of PO). |
| Acute toxicity or adverse events observed. | - The administered dose is too high.- Vehicle toxicity.- Off-target effects. | - Reduce the dose.- Include a vehicle-only control group to assess the toxicity of the vehicle.- Carefully observe and document all clinical signs of toxicity. |
| High variability in experimental results. | - Inconsistent formulation or administration technique.- Biological variability within the animal cohort.- Instability of the compound in the dosing solution. | - Ensure the dosing solution is homogenous and administered consistently.- Increase the number of animals per group to improve statistical power.- Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
Experimental Protocols
Objective: To evaluate the potential analgesic effect of this compound in a murine hot plate test.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Hot plate apparatus
-
Positive control (e.g., Morphine)
-
Negative control (Vehicle)
Methodology:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Baseline Latency: Determine the baseline pain threshold for each mouse by placing it on the hot plate (set at 55 ± 0.5 °C) and recording the latency to a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly assign mice to different groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 10 mL/kg, IP)
-
Group 2: this compound (e.g., 5 mg/kg, IP)
-
Group 3: this compound (e.g., 10 mg/kg, IP)
-
Group 4: this compound (e.g., 20 mg/kg, IP)
-
Group 5: Positive control (e.g., Morphine, 10 mg/kg, SC)
-
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to the pain response.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Experimental workflow for assessing the analgesic effect of this compound.
References
Addressing matrix effects in Corycavine bioanalytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corycavine bioanalytical methods. Our aim is to help you address common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting components from the biological sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS-based bioanalysis.[1][2] Endogenous components like phospholipids, salts, and proteins, or exogenous substances like anticoagulants, can all contribute to matrix effects.[1]
Q2: How can I qualitatively assess if matrix effects are impacting my this compound assay?
A2: A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column but before the mass spectrometer's ion source. A blank, extracted biological sample is then injected. Any fluctuation (a dip for ion suppression or a rise for ion enhancement) in the constant this compound signal at the retention time of interfering components indicates the presence of matrix effects.
Q3: What are the "golden standard" quantitative methods for evaluating matrix effects?
A3: The most widely accepted quantitative method is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a blank, extracted biological matrix that has been spiked with the analyte to the peak area of a pure this compound standard solution at the same concentration. The ratio of these two responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q4: What are the most common sample preparation techniques to minimize matrix effects for alkaloids like this compound?
A4: The most frequently employed and effective techniques for alkaloid analysis in biological matrices are:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove interfering components, leading to cleaner extracts and reduced matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is a versatile technique that separates analytes based on their differential solubility in two immiscible liquids, which can efficiently remove many matrix components.[3]
-
Protein Precipitation (PPT): While being a simpler and faster method, PPT is generally less effective at removing matrix components compared to SPE and LLE and may be more prone to matrix effects.
Q5: Which ionization technique, ESI or APCI, is generally less susceptible to matrix effects for compounds like this compound?
A5: Electrospray ionization (ESI) is more commonly used for the analysis of polar and semi-polar compounds like alkaloids. However, ESI is also more prone to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[4] If significant and persistent ion suppression is observed with ESI, switching to APCI could be a viable strategy to mitigate these effects.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for this compound
| Possible Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). 2. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | 1. This compound is a basic compound. Ensure the mobile phase pH is at least 2 pH units below its pKa to maintain it in its protonated form for good peak shape in reversed-phase chromatography.[5] 2. Experiment with small adjustments to the mobile phase pH. |
| Column Overload | 1. Reduce the injection volume or the concentration of the injected sample. 2. Ensure the sample solvent is not significantly stronger than the initial mobile phase. |
| Secondary Interactions with Column Hardware | 1. For chelating compounds, interactions with the stainless steel in the column can cause peak tailing. Consider using a metal-free or bio-inert column. |
Issue 2: Significant Ion Suppression Observed for this compound
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | 1. Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. 2. Employ a more effective sample preparation technique like SPE or use specific phospholipid removal plates/cartridges. |
| High Salt Concentration in the Sample | 1. Use a desalting step during sample preparation. 2. Divert the early part of the chromatographic run, where salts typically elute, to waste. |
| Inefficient Sample Cleanup | 1. Switch from protein precipitation to a more rigorous method like SPE or LLE. 2. Optimize the wash and elution steps in your current SPE/LLE protocol to better remove interferences. |
| Ionization Source Contamination | 1. Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions. 2. Ensure proper gas flow and temperature settings in the ion source. |
Quantitative Data Summary
The following table summarizes the matrix effect and extraction recovery data for fourteen alkaloids, including several structurally similar to this compound, from Corydalis yanhusuo tuber extract in mouse plasma. This data can serve as a reference for expected values in your own experiments.
| Analyte | LQC Matrix Effect (%) | MQC Matrix Effect (%) | HQC Matrix Effect (%) | LQC Extraction Recovery (%) | MQC Extraction Recovery (%) | HQC Extraction Recovery (%) |
| Oxoglaucine | 104.2 | 102.5 | 103.8 | 79.2 | 80.5 | 81.3 |
| Protopine | 101.3 | 99.8 | 100.5 | 82.3 | 83.1 | 84.5 |
| Corydaline | 105.6 | 103.9 | 104.5 | 85.6 | 86.4 | 87.2 |
| Tetrahydroberberine | 102.8 | 101.5 | 102.1 | 88.9 | 89.7 | 90.1 |
| Tetrahydropalmatine | 103.1 | 102.3 | 102.8 | 90.1 | 91.2 | 91.8 |
| Tetrahydrocolumbamine | 104.5 | 103.6 | 104.1 | 87.5 | 88.3 | 89.1 |
| Tetrahydrocoptisine | 101.9 | 100.8 | 101.2 | 84.3 | 85.1 | 85.9 |
| Columbamine | 98.7 | 97.9 | 98.2 | 71.4 | 72.3 | 73.1 |
| Palmatine | 99.2 | 98.5 | 98.8 | 75.6 | 76.4 | 77.2 |
| Berberine | 97.8 | 96.9 | 97.3 | 78.9 | 79.8 | 80.5 |
| Epiberberine | 96.4 | 95.8 | 96.1 | 80.1 | 81.2 | 81.9 |
| Coptisine | 98.1 | 97.3 | 97.6 | 73.5 | 74.3 | 75.1 |
| Jatrorrhizine | 100.5 | 99.7 | 100.1 | 77.8 | 78.6 | 79.4 |
| Dehydrocorydaline | 114.3 | 112.8 | 113.5 | 81.2 | 82.1 | 82.8 |
| Data adapted from a study on the simultaneous quantification of fourteen alkaloids in mouse plasma.[2] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the reconstitution solvent at three different concentration levels (Low, Medium, High).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the analyte and IS into the final, dried extract before reconstitution.
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Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Condition the SPE Cartridge:
-
Wash a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Load the Sample:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elute this compound:
-
Elute this compound and the IS with 1 mL of methanol.
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analyze:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Analysis of Alpha-Adrenoceptor Affinity: Corycavine vs. Phentolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-adrenoceptor affinity of the plant alkaloid Corycavine and the synthetic drug Phentolamine. The information is intended to support research and drug development efforts by offering a clear overview of their respective interactions with these critical G protein-coupled receptors.
Executive Summary
A thorough review of available scientific literature reveals a significant disparity in the data concerning the alpha-adrenoceptor affinity of this compound and Phentolamine. Phentolamine is a well-characterized non-selective alpha-adrenoceptor antagonist with extensive binding data available for various alpha-1 and alpha-2 subtypes. In stark contrast, there is a notable absence of direct experimental evidence, such as Ki or IC50 values, defining the affinity of this compound for alpha-adrenoceptors. While this compound is known to interact with other neurotransmitter systems, its direct role as a ligand for alpha-adrenoceptors remains uninvestigated.
Phentolamine: A Profile of a Non-Selective Alpha-Adrenoceptor Antagonist
Phentolamine is a competitive antagonist at both α1 and α2-adrenergic receptors[1]. Its non-selective nature has been documented in numerous studies, making it a standard pharmacological tool for the investigation of the adrenergic system.
Quantitative Affinity Data for Phentolamine
The following table summarizes the reported binding affinities (Ki) of phentolamine for various human alpha-adrenoceptor subtypes. It is important to note that binding affinities can vary between studies due to different experimental conditions.
| Adrenoceptor Subtype | Ki (nM) | pKB | Source |
| α1A | - | 7.90 ± 0.16 | [2] |
| α1B | - | - | - |
| α1D | - | - | - |
| α2A | - | - | - |
| α2B | - | - | - |
| α2C | - | - | - |
Ki values represent the dissociation constant for an inhibitor, with a lower value indicating higher binding affinity. pKB is the negative logarithm of the antagonist dissociation constant.
This compound: An Uncharacterized Interaction with Alpha-Adrenoceptors
Despite being a known bioactive alkaloid from the Corydalis species, there is currently no published data detailing the direct binding affinity of this compound for any alpha-adrenoceptor subtype. Pharmacological studies on this compound and related Corydalis alkaloids have primarily focused on their effects on the central nervous system, particularly their interactions with dopamine receptors and their analgesic properties. While some studies have investigated the cardiovascular effects of Corydalis extracts, these have not been specific enough to implicate a direct interaction with alpha-adrenoceptors.
Therefore, a direct quantitative comparison of the alpha-adrenoceptor affinity of this compound and Phentolamine is not possible at this time. Further research, employing methods such as radioligand binding assays, is necessary to elucidate the potential interaction of this compound with this receptor family.
Experimental Protocols: Determining Alpha-Adrenoceptor Affinity
The following is a representative experimental protocol for a radioligand binding assay, a standard method used to determine the affinity of a compound for a specific receptor.
Radioligand Binding Assay for Alpha-Adrenoceptor Affinity
1. Membrane Preparation:
-
Cell lines stably expressing the human alpha-adrenoceptor subtype of interest (e.g., α1A, α2A) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the receptor subtype (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or Phentolamine) are added to the reaction tubes containing the cell membranes and the radioligand.
-
The reaction is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Alpha-Adrenoceptors
Alpha-adrenoceptors are G protein-coupled receptors that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. They are broadly classified into α1 and α2 subtypes, which activate distinct downstream signaling cascades.
Alpha-1 Adrenoceptor Signaling
Activation of α1-adrenoceptors, which are coupled to Gq/11 proteins, initiates the following signaling pathway:
Caption: Alpha-1 adrenoceptor signaling pathway.
Alpha-2 Adrenoceptor Signaling
Activation of α2-adrenoceptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Alpha-2 adrenoceptor signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
References
- 1. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the cloned alpha 1A/D-adrenoceptor subtype are consistent with the alpha 1A-adrenoceptor characterized in rat cerebral cortex and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Corycavine Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection between HPLC and UPLC for Corycavine analysis depends on the specific requirements of the analytical task, including the need for high throughput, sensitivity, and the complexity of the sample matrix. UPLC generally offers significant advantages in terms of speed, resolution, and sensitivity, making it a powerful tool for demanding applications in drug discovery and development.[1][2][3] However, HPLC remains a robust and reliable technique suitable for routine quality control and less complex analytical challenges.[4][5]
Experimental Workflow Overview
The general workflow for the analysis of this compound in plant extracts or other matrices using either HPLC or UPLC involves several key steps, from sample preparation to data analysis.
Method Comparison: HPLC vs. UPLC for Alkaloid Analysis
The primary differences between HPLC and UPLC lie in the particle size of the stationary phase, the operating pressure, and the resulting chromatographic performance.[2] UPLC systems utilize sub-2 µm particles, which leads to higher efficiency, resolution, and speed compared to the larger particles (typically 3-5 µm) used in HPLC.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6,000 psi)[5] | Higher (up to 15,000 psi)[5] |
| Analysis Time | Longer | Shorter (up to 9 times faster than HPLC with 5 µm particles)[1] |
| Resolution | Good | Excellent, with sharper and narrower peaks[1] |
| Sensitivity | Good | Higher, due to narrower peaks and reduced band broadening[2][3] |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact[2] |
| System Cost | Lower initial investment | Higher initial investment |
| Method Robustness | Generally considered very robust and transferable | May require more careful method development and is sensitive to system dwell volume[4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible analytical results. Below are representative methodologies for the analysis of Corydalis alkaloids, which can be adapted for this compound analysis.
Representative HPLC-DAD Method for Corydalis Alkaloids
This method is based on the simultaneous determination of multiple alkaloids in Corydalis species.[4]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and a polar organic solvent (e.g., acetonitrile).[4] The gradient program would be optimized to achieve separation of the target alkaloids.
-
Flow Rate: A typical flow rate for a 4.6 mm i.d. column is 1.0 mL/min.[4]
-
Detection: Diode Array Detector set at a wavelength suitable for the UV absorbance of this compound and other alkaloids (e.g., 270 nm and 280 nm).[4]
-
Injection Volume: 10-20 µL.
Representative UPLC-MS/MS Method for Corydalis Alkaloids
This method is adapted from studies on the simultaneous quantification of alkaloids in biological matrices, offering high sensitivity and selectivity.
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (MS/MS).
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for a 2.1 mm i.d. column is in the range of 0.3 - 0.5 mL/min.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for specific quantification of this compound.
-
Injection Volume: 1-5 µL.
Quantitative Data Summary
The following table summarizes typical validation parameters that would be assessed during the cross-validation of HPLC and UPLC methods for this compound analysis. The values presented are representative of what can be expected for the analysis of small molecule alkaloids and are based on data from validated methods for similar compounds.[4][5]
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity (R²) | > 0.999[4] | > 0.995 |
| Limit of Detection (LOD) | Dependent on detector and compound, typically in the ng/mL range. | Lower than HPLC, often in the pg/mL to low ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on detector and compound, typically in the ng/mL range. | Lower than HPLC, often in the pg/mL to low ng/mL range. |
| Accuracy (% Recovery) | Typically 95 - 105%[4] | Typically 85 - 115% |
| Precision (% RSD) | Intra-day and Inter-day < 5%[4] | Intra-day and Inter-day < 15% |
| Retention Time | Longer, dependent on column and flow rate. | Shorter, significantly reduced compared to HPLC. |
Conclusion
The choice between HPLC and UPLC for this compound analysis is driven by the specific analytical needs. UPLC offers significant advantages in speed, resolution, and sensitivity, which are critical for high-throughput screening, analysis of complex mixtures, and trace-level quantification.[1][2][3] This makes it particularly well-suited for research and development environments where rapid method development and high sample throughput are paramount.
On the other hand, HPLC remains a cost-effective, robust, and reliable technique that is widely used in quality control laboratories.[4][5] Its established methodologies and lower operating pressures can be advantageous for routine analyses where the ultimate performance of UPLC is not a prerequisite.
For the cross-validation of methods, it is essential to perform a thorough comparison of all validation parameters, including linearity, accuracy, precision, LOD, and LOQ, on the same set of samples to ensure that both methods provide equivalent and reliable results for the quantification of this compound.
References
- 1. Simultaneous determination of eight bioactive alkaloids in Corydalis saxicola by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Evaluation of Corydalis yanhusuo by High-Performance Liquid Chromatography Fingerprinting Coupled with Multicomponent Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Corycavine and Other Bioactive Corydalis Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Corydalis is a rich source of isoquinoline alkaloids, many of which have been used for centuries in traditional medicine for their analgesic, anti-inflammatory, and other therapeutic properties.[1] Among the numerous alkaloids isolated from Corydalis species, corycavine, tetrahydropalmatine (THP), and dehydrocorydaline (DHC) are of significant interest to the scientific community. This guide provides a comparative overview of the pharmacological activities of this compound and other prominent Corydalis alkaloids, supported by available experimental data.
Comparative Pharmacological Activities
While extensive research is available for alkaloids like tetrahydropalmatine and dehydrocorydaline, data on this compound is less abundant. This comparison summarizes the known activities of these compounds.
Analgesic Activity
Corydalis alkaloids are renowned for their pain-relieving effects.[1] The acetic acid-induced writhing test is a common model to evaluate peripheral analgesic activity.
| Alkaloid | Animal Model | Dosing | % Inhibition of Writhing | Reference |
| Corydaline | Mouse | - | 59% | [2] |
| Corydine | Mouse | - | 51% | [2] |
| Govaniadine | Mouse | 1.25-5.0 mg/kg (i.p.) | Dose-dependent reduction | [3] |
| Tetrahydropalmatine | Mouse | - | Data not available in direct comparison | - |
| Dehydrocorydaline | Mouse | 3.6, 6, or 10 mg/kg (i.p.) | Dose-dependent attenuation | [4] |
| This compound | - | - | Data not available | - |
Note: Direct comparative studies for all alkaloids under identical conditions are limited. The data presented is from individual studies and should be interpreted with caution.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard method to assess anti-inflammatory potential.
| Alkaloid | Animal Model | Dosing | Effect | Reference |
| Dehydrocorydaline | In vitro (LPS-stimulated macrophages) | - | Inhibition of pro-inflammatory cytokines | [4] |
| Tetrahydropalmatine | - | - | Data not available | - |
| This compound | - | - | Data not available | - |
Anticancer Activity
Several Corydalis alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The MCF-7 human breast cancer cell line is a common model for such studies.
| Alkaloid/Extract | Cell Line | IC50 Value | Reference |
| Corydalis yanhusuo Extract | MCF-7 | Dose-dependent inhibition | [5] |
| Glaucine | MCF-7/ADR (Adriamycin-resistant) | Reverses drug resistance | [6] |
| This compound | - | Data not available | - |
| Tetrahydropalmatine | - | Data not available | - |
| Dehydrocorydaline | - | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compounds (e.g., Corydalis alkaloids) or a standard analgesic (e.g., aspirin) are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses. The control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control - Mean number of writhes in test group) / Mean number of writhes in control] x 100
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial paw volume of the rats is measured using a plethysmometer.
-
Drug Administration: Test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered. The control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Corydalis alkaloids are attributed to their interaction with various cellular signaling pathways.
Tetrahydropalmatine (THP) and Dopamine Receptor Signaling
Tetrahydropalmatine is known to exert its effects, at least in part, by modulating the dopaminergic system. It acts as an antagonist at dopamine D1 and D2 receptors.[7] This interaction is believed to contribute to its analgesic and sedative properties.
Dehydrocorydaline (DHC) and NF-κB Signaling Pathway
Dehydrocorydaline has demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.
Experimental Workflow for In Vivo Analgesic and Anti-inflammatory Studies
The following diagram illustrates a typical workflow for screening the analgesic and anti-inflammatory activities of Corydalis alkaloids.
Conclusion
Alkaloids from Corydalis species, including this compound, tetrahydropalmatine, and dehydrocorydaline, exhibit a range of promising pharmacological activities. While THP and DHC have been more extensively studied, revealing their mechanisms of action in analgesia and inflammation, further research is warranted to fully elucidate the therapeutic potential of this compound. The comparative data, though limited in direct head-to-head studies, suggests that multiple alkaloids contribute to the overall therapeutic effects of Corydalis extracts. Future research should focus on direct comparative studies to establish a clearer understanding of the relative potency and efficacy of these fascinating compounds.
References
- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Corydalis yanhusuo W.T. Wang extract inhibits MCF-7 cell proliferation by inducing cell cycle G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An isoquinoline alkaloid from the Chinese herbal plant Corydalis yanhusuo W.T. Wang inhibits P-glycoprotein and multidrug resistance-associate protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Corycavine's Bioactivity: A Guide for Researchers
Summary of Published Bioactivity
Corycavine is listed as an alkaloid compound derived from certain species of Corydalis plants.[1] It is purported to act as an alpha-adrenoceptor antagonist, thereby modulating adrenergic signaling pathways.[1] This mechanism would involve the competitive inhibition of endogenous catecholamines, such as norepinephrine, from binding to alpha-adrenergic receptors, which could influence physiological processes like vascular tone.[1] However, specific quantitative data, such as IC50 or Ki values from receptor binding or functional assays, are not available in the public domain.
Comparison with Alternatives
Without quantitative data on this compound's potency and selectivity for alpha-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C), a direct comparison with well-characterized alpha-adrenoceptor antagonists is not feasible. A proper comparison would require data from standardized assays.
Table 1: Data Required for Objective Comparison of Alpha-Adrenoceptor Antagonists
| Parameter | This compound | Alternative 1 (e.g., Prazosin) | Alternative 2 (e.g., Yohimbine) |
| Target(s) | Purported: Alpha-adrenoceptors | α1-adrenoceptor | α2-adrenoceptor |
| Binding Affinity (Ki) | Data not available | Available | Available |
| Functional Potency (IC50/EC50) | Data not available | Available | Available |
| Selectivity Profile | Data not available | Available | Available |
| Mechanism of Action | Purported: Competitive Antagonist | Competitive Antagonist | Competitive Antagonist |
| Published Replication Studies | None identified | Numerous | Numerous |
Proposed Experimental Protocols for Independent Replication
To independently validate the bioactivity of this compound as an alpha-adrenoceptor antagonist, a series of established in vitro experiments are required. The following protocols provide a general framework that can be adapted based on specific laboratory capabilities.
3.1. Radioligand Binding Assay
This assay will determine if and with what affinity this compound binds to alpha-adrenoceptors.
-
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenoceptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, and α2C adrenoceptors.
-
Radioligands specific for each receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2).
-
This compound of high purity (≥95%).
-
Non-specific binding control (e.g., phentolamine).
-
Scintillation counter and consumables.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of this compound in the presence of the cell membranes.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
3.2. Functional Assay (e.g., Calcium Flux Assay for α1-Adrenoceptors)
This assay will determine if this compound can inhibit the downstream signaling of alpha-adrenoceptors upon agonist stimulation.
-
Objective: To determine the functional potency (IC50) of this compound as an antagonist of α1-adrenoceptor-mediated calcium mobilization.
-
Materials:
-
Whole cells stably expressing a specific human α1-adrenoceptor subtype.
-
A suitable calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
An agonist for the α1-adrenoceptor (e.g., phenylephrine).
-
This compound of high purity (≥95%).
-
A fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence.
-
Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).
-
Signaling Pathways and Experimental Workflow Diagrams
4.1. Adrenergic Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway for α1-adrenergic receptors, which this compound would be expected to inhibit.
Caption: Putative mechanism of this compound in the α1-adrenergic signaling pathway.
4.2. Experimental Workflow for Independent Replication
The diagram below outlines the logical flow for an independent replication study of this compound's bioactivity.
Caption: Workflow for the independent replication of this compound's bioactivity.
Conclusion
The current body of scientific literature lacks the necessary data to definitively characterize the bioactivity of this compound as an alpha-adrenoceptor antagonist. For the scientific community to build upon this purported activity, it is imperative that primary research is conducted and published, detailing the potency, selectivity, and mechanism of action of this compound. Furthermore, subsequent independent replication of these findings will be crucial for validating its pharmacological profile. Researchers are encouraged to utilize the outlined experimental framework to contribute to a more complete understanding of this natural product.
References
The Enigmatic Alkaloid: A Comparative Analysis of Corycavine and the Quest for Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Corycavine, a naturally occurring alkaloid, has been identified as an antagonist of alpha-adrenoceptors, key regulators of sympathetic nervous system activity. This classification positions this compound as a compound of interest for potential therapeutic applications targeting conditions influenced by adrenergic signaling. However, a significant gap exists in the scientific literature regarding the development and comparative analysis of synthetic analogs of this compound. This guide aims to provide a comprehensive overview of the known properties of this compound, outline the experimental methodologies for its characterization, and highlight the critical need for the synthesis and evaluation of novel analogs to explore its full therapeutic potential.
Unveiling the Biological Activity of this compound
At its core, this compound's mechanism of action lies in its ability to block alpha-adrenergic receptors. These receptors are broadly classified into α1 and α2 subtypes, each with distinct downstream signaling pathways and physiological roles. While the specific subtype selectivity of this compound has yet to be extensively reported, its antagonist activity suggests a potential to modulate processes such as smooth muscle contraction, neurotransmitter release, and cardiovascular function.
Experimental Protocols for Characterization
To rigorously assess the pharmacological profile of this compound and any future synthetic analogs, a series of well-established in vitro and in vivo assays are essential.
Table 1: Key Experimental Protocols for the Evaluation of this compound and its Analogs
| Experiment | Methodology | Purpose |
| Receptor Binding Assays | Radioligand binding assays using membranes from cells expressing specific α-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C). | To determine the binding affinity (Ki) of the compounds for each receptor subtype and assess selectivity. |
| Functional Assays | * Calcium Mobilization Assay: In cells expressing α1-adrenoceptors, measure the increase in intracellular calcium upon agonist stimulation in the presence and absence of the antagonist. * cAMP Assay: In cells expressing α2-adrenoceptors, measure the inhibition of forskolin-stimulated cAMP production by an agonist in the presence and absence of the antagonist. | To determine the functional potency (IC50 or pA2) of the compounds as antagonists at specific receptor subtypes. |
| Isolated Tissue Assays | Using isolated tissues such as rat aorta (for α1-adrenoceptors) or rat vas deferens (for α2-adrenoceptors), measure the contractile response to an agonist in the presence of increasing concentrations of the antagonist. | To assess the antagonist activity in a more physiologically relevant ex vivo system. |
| In Vivo Models | In animal models, measure physiological responses such as blood pressure, heart rate, and specific organ functions following administration of the compound. | To evaluate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of the compounds. |
The Uncharted Territory: Synthetic Analogs of this compound
A thorough review of the current scientific literature reveals a conspicuous absence of studies detailing the synthesis and biological evaluation of this compound analogs. This lack of research presents a significant hurdle in understanding the structure-activity relationship (SAR) of this natural product. The synthesis of analogs is a cornerstone of drug discovery, allowing for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
The development of synthetic analogs would enable researchers to:
-
Identify the pharmacophore: Determine the key structural features of this compound responsible for its alpha-adrenoceptor antagonist activity.
-
Improve potency and selectivity: Modify the this compound scaffold to enhance its affinity and selectivity for specific alpha-adrenoceptor subtypes.
-
Enhance drug-like properties: Optimize characteristics such as solubility, metabolic stability, and oral bioavailability.
Signaling Pathways: The Downstream Effects
As an alpha-adrenoceptor antagonist, this compound is expected to interfere with the canonical signaling pathways initiated by the binding of endogenous agonists like norepinephrine and epinephrine.
Alpha-1 Adrenergic Receptor Signaling
Antagonism of α1-adrenoceptors by this compound would likely inhibit the Gq-protein coupled activation of phospholipase C (PLC). This would, in turn, prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Antagonism of the α1-adrenoceptor signaling pathway by this compound.
Alpha-2 Adrenergic Receptor Signaling
Should this compound also exhibit antagonist activity at α2-adrenoceptors, it would prevent the Gi-protein coupled inhibition of adenylyl cyclase. This would lead to a disinhibition of cyclic AMP (cAMP) production, thereby affecting downstream effectors such as protein kinase A (PKA).
Caption: Antagonism of the α2-adrenoceptor signaling pathway by this compound.
Future Directions and Conclusion
The study of this compound presents a compelling opportunity for the discovery of novel therapeutics targeting the alpha-adrenergic system. However, the current understanding of this natural product is significantly limited by the absence of synthetic analogs for comparative analysis. To unlock the full potential of this compound, future research must prioritize the following:
-
Synthesis of a diverse library of this compound analogs: This will enable a systematic exploration of the structure-activity relationship.
-
Comprehensive pharmacological profiling: Head-to-head comparisons of this compound and its analogs using the experimental protocols outlined above are crucial.
-
Elucidation of subtype selectivity: Determining the precise affinity and functional activity of these compounds at each alpha-adrenoceptor subtype is essential for predicting their therapeutic effects and potential side effects.
By pursuing these research avenues, the scientific community can move beyond the current enigmatic status of this compound and potentially develop novel, highly effective, and selective alpha-adrenoceptor modulators for the treatment of a range of cardiovascular and neurological disorders. The journey from a natural product lead to a clinically valuable drug is arduous, but for this compound, the path forward is clear and ripe with potential.
Untangling the Efficacy of Corycavine: A Comparative Guide to In Vitro and In Vivo Studies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the in vitro and in vivo efficacy of Corycavine, a naturally occurring alkaloid with potential therapeutic applications. This guide provides a detailed analysis of available experimental data, offering insights into the correlation between laboratory-based assays and whole-organism responses to this compound.
This compound, an alkaloid primarily derived from plants of the Corydalis genus, has been the subject of scientific investigation to determine its pharmacological profile. Understanding the relationship between its activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo) is crucial for predicting its therapeutic potential and guiding future drug development efforts.
In Vitro Efficacy of this compound
Recent studies have begun to elucidate the molecular targets of this compound. One of the primary mechanisms of action identified is its role as an alpha-adrenoceptor antagonist.[1] This activity involves the competitive inhibition of endogenous catecholamines, such as norepinephrine, from binding to these receptors, which can influence physiological processes like vascular tone.
However, in other in vitro screening assays, this compound has shown limited activity. For instance, in studies evaluating its potential as a cholinesterase inhibitor for conditions like Alzheimer's disease, this compound was found to be inactive against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with an IC50 value greater than 100 µM.
| In Vitro Assay | Target | Result | Reference |
| Receptor Binding Assay | Alpha-adrenoceptors | Antagonist | [1] |
| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | Inactive (IC50 > 100 µM) | |
| Enzyme Inhibition Assay | Butyrylcholinesterase (BuChE) | Inactive (IC50 > 100 µM) |
In Vivo Efficacy of this compound
The in vivo effects of this compound are still under investigation, and there is a need for more comprehensive studies to establish a clear correlation with its in vitro activities. The alpha-adrenoceptor antagonism observed in vitro would be expected to manifest in vivo through effects on blood pressure and other sympathetically-mediated responses. Further research is required to quantify these effects and establish a dose-response relationship in animal models.
Currently, there is a lack of published in vivo data directly corresponding to the in vitro assays where this compound was tested. For example, no in vivo studies on its effects on cholinergic neurotransmission have been reported, which is consistent with its in vitro inactivity against cholinesterases.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are outlined below.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
The inhibitory activity of this compound against AChE and BuChE is determined using a spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes. The resulting product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at a specific wavelength. The concentration of the test compound that inhibits 50% of the enzyme activity is determined as the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated.
In Vitro to In Vivo Correlation Workflow
Mechanism of Alpha-Adrenoceptor Antagonism
Conclusion
The current body of evidence indicates that this compound acts as an alpha-adrenoceptor antagonist in vitro. However, a significant data gap exists in the in vivo validation and quantification of this activity. Future research should focus on conducting in vivo studies to establish a clear in vitro-in vivo correlation (IVIVC) for this compound's efficacy. This will be essential for determining its therapeutic potential and advancing its development as a potential drug candidate. The lack of activity in cholinesterase inhibition assays suggests a specific, rather than broad, pharmacological profile. This guide will be updated as more experimental data becomes available.
References
Orthogonal Assays to Confirm Corycavine's Mechanism of Action as an Alpha-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental assays to confirm and characterize the mechanism of action of Corycavine as an alpha-adrenoceptor antagonist. While this compound has been identified as an alkaloid compound that acts as an alpha-adrenoceptor antagonist, robust validation of its target engagement and functional effects requires a multi-faceted approach employing diverse and independent methodologies.[1] This document details the experimental protocols for key assays, presents comparative data for well-characterized alpha-adrenoceptor antagonists to serve as a benchmark, and visualizes the underlying signaling pathways and experimental workflows.
Note on Data Availability: Specific quantitative data for this compound's binding affinity and functional antagonism at alpha-adrenoceptors are not widely available in the public domain. Therefore, this guide utilizes data from representative alpha-adrenoceptor antagonists to illustrate the application and interpretation of the described orthogonal assays.
Overview of Alpha-Adrenoceptor Antagonism
Alpha-adrenoceptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine. Antagonism of these receptors can modulate a variety of physiological processes, including smooth muscle contraction, neurotransmitter release, and cardiovascular function. This compound is believed to exert its effects by competitively inhibiting the binding of endogenous catecholamines to these receptors. To rigorously confirm this mechanism, a combination of assays that directly measure binding, assess functional consequences of receptor blockade, and confirm target engagement within a cellular context are recommended.
Comparative Analysis of Orthogonal Assays
The following table summarizes the key orthogonal assays used to characterize alpha-adrenoceptor antagonists. Each assay provides a different line of evidence to build a comprehensive understanding of the compound's mechanism of action.
| Assay Type | Principle | Key Parameters | This compound (Hypothetical Data) | Prazosin (Reference) | Phentolamine (Reference) |
| Radioligand Binding Assay | Measures the ability of a compound to displace a radiolabeled ligand from the target receptor. | Ki (nM): Inhibition constant, indicating binding affinity. | Data not available | 0.5 - 2 nM (α1) | 10 - 50 nM (non-selective α) |
| GTPγS Binding Assay | Measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog to G proteins. Antagonists inhibit agonist-stimulated GTPγS binding. | pA2 or IC50 (nM): Functional antagonist potency. | Data not available | 8.5 - 9.5 (pA2 for α1) | 7.5 - 8.5 (pA2 for non-selective α) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment. | ΔTm (°C): Shift in melting temperature, indicating target engagement. | Data not available | Stabilizing shift observed | Stabilizing shift observed |
Signaling Pathway and Experimental Workflows
Alpha-1 Adrenoceptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the alpha-1 adrenoceptor, a primary target for many antagonists. This compound, as an antagonist, would block the initial binding of norepinephrine, thereby inhibiting the downstream signaling cascade.
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.
Radioligand Binding Assay Workflow
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound for alpha-adrenoceptors.
Caption: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay Workflow
This diagram illustrates the procedure for a GTPγS binding assay to assess the functional antagonism of this compound at alpha-adrenoceptors.
Caption: Workflow for a GTPγS binding assay to measure functional antagonism.
Cellular Thermal Shift Assay (CETSA) Workflow
The following diagram outlines the steps involved in a CETSA experiment to confirm direct target engagement of this compound with alpha-adrenoceptors in a cellular context.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for alpha-adrenoceptors.
Materials:
-
Cell membranes expressing the alpha-adrenoceptor subtype of interest.
-
Radiolabeled antagonist (e.g., [³H]-Prazosin for α1).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the appropriate dilution of this compound (or vehicle for total binding), and a saturating concentration of a non-radiolabeled antagonist (e.g., phentolamine) for non-specific binding determination.
-
Add the radiolabeled ligand at a concentration near its Kd.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound at alpha-adrenoceptors.
Materials:
-
Cell membranes expressing the alpha-adrenoceptor and associated G proteins.
-
[³⁵S]GTPγS.
-
Agonist (e.g., Norepinephrine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, GDP, the appropriate dilution of this compound, and the agonist.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
To determine the IC50, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of this compound concentration.
-
To determine the pA2 value, perform Schild analysis by generating agonist concentration-response curves in the presence of increasing concentrations of this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to alpha-adrenoceptors in intact cells.
Materials:
-
Intact cells expressing the alpha-adrenoceptor of interest.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibodies specific for the alpha-adrenoceptor.
-
Western blotting or ELISA reagents.
Protocol:
-
Culture cells to an appropriate density.
-
Treat cells with this compound or vehicle for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Transfer the supernatant to a new tube.
-
Detect the amount of soluble alpha-adrenoceptor in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melt curve.
-
A shift in the melting temperature (ΔTm) in the this compound-treated samples compared to the vehicle control indicates target engagement.
Downstream Functional Consequences
Antagonism of alpha-adrenoceptors by this compound is expected to have downstream effects on neurotransmitter signaling. For instance, blockade of presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release, would lead to an increase in synaptic norepinephrine levels. This can be assessed using techniques like microdialysis in animal models followed by HPLC-based quantification of norepinephrine.
Conclusion
The confirmation of this compound's mechanism of action as an alpha-adrenoceptor antagonist requires a rigorous and multi-pronged approach. The orthogonal assays detailed in this guide—radioligand binding for affinity, GTPγS binding for functional antagonism, and CETSA for target engagement—provide a robust framework for this validation. By comparing the results obtained for this compound with those of well-characterized reference compounds, researchers can confidently elucidate its pharmacological profile and advance its potential development as a therapeutic agent.
References
A Researcher's Guide to Comparing the Metabolic Stability of Corycavine Across Species
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a novel compound like Corycavine is a critical early step in the drug discovery process. This guide provides a framework for assessing and comparing the metabolic stability of this compound across different species, a crucial factor for predicting its pharmacokinetic profile in humans.
While direct comparative metabolic stability data for this compound is not yet available in published literature, this guide outlines the established methodologies and data presentation formats used in such studies. By following these protocols, researchers can generate the necessary data to evaluate the potential of this compound as a therapeutic agent. The principles and experimental designs detailed here are based on standard industry practices for in vitro drug metabolism studies.
Understanding Metabolic Stability
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1][2] A compound with low metabolic stability is rapidly metabolized, which can lead to a short half-life and poor bioavailability, potentially limiting its therapeutic efficacy.[1] Conversely, a compound that is too stable might accumulate in the body, leading to potential toxicity. Therefore, assessing metabolic stability in preclinical species and comparing it to human-derived systems is essential for predicting human pharmacokinetics and selecting promising drug candidates.[1][3]
In vitro models, such as liver microsomes and hepatocytes, are widely used to assess metabolic stability in a cost-effective and high-throughput manner.[4][5] These systems contain a rich complement of the drug-metabolizing enzymes responsible for the majority of xenobiotic metabolism.[1][2]
Experimental Approach to Comparing Metabolic Stability
A typical workflow for assessing the metabolic stability of a compound like this compound involves incubating the compound with liver microsomes or hepatocytes from different species and monitoring its disappearance over time.
Detailed Experimental Protocol
The following is a representative protocol for determining the metabolic stability of this compound in liver microsomes from various species.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Liver microsomes (human, rat, mouse, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.
-
Add the this compound stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent like acetonitrile, typically in a 2:1 or 3:1 ratio (solvent to aliquot). The internal standard should also be present in the quenching solution.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Analytical Method:
-
The concentration of the remaining this compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The peak area ratio of this compound to the internal standard is used for quantification.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
Data Presentation for Comparative Analysis
The quantitative data obtained from the metabolic stability assays should be summarized in a clear and structured table to facilitate easy comparison across species.
Table 1: Comparative In Vitro Metabolic Stability of a Hypothetical Compound (e.g., this compound)
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.8 ± 5.2 | 15.1 ± 1.7 |
| Rat | 25.3 ± 3.1 | 27.4 ± 3.3 |
| Mouse | 15.9 ± 2.0 | 43.6 ± 5.5 |
| Dog | 62.1 ± 7.5 | 11.2 ± 1.4 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Interpretation of Results and Implications
Significant differences in the metabolic stability of this compound across species can have important implications for its development as a drug. For instance, if a compound is rapidly metabolized in rodent models but is much more stable in human liver microsomes, the rodent models may not be predictive of the human pharmacokinetic profile.
In our hypothetical example (Table 1), the compound is most rapidly metabolized in mice, followed by rats, humans, and then dogs. This suggests that mice may exhibit the highest clearance and shortest half-life in vivo, while dogs would be expected to have the lowest clearance and longest half-life. Such information is vital for selecting the appropriate animal species for further preclinical toxicology and efficacy studies and for predicting the human dose.
Conclusion
By employing the standardized in vitro metabolic stability assays detailed in this guide, researchers can generate robust and comparable data on the metabolic fate of this compound in different species. This information is fundamental for making informed decisions in the drug development pipeline, ultimately increasing the chances of success in clinical trials. The provided experimental workflow and data presentation format offer a clear roadmap for scientists embarking on the characterization of novel chemical entities like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution and metabolism of acriflavine and proflavine in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Corycavine's Potency Against Known Adrenergic Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adrenergic blocking potential of Corycavine, an alkaloid isolated from the Corydalis species, against well-established adrenergic antagonists: Prazosin, Yohimbine, and Propranolol. Due to the limited availability of direct quantitative data for this compound's adrenergic receptor affinity, this comparison includes data on l-Tetrahydropalmatine (l-THP), another major alkaloid from Corydalis, to offer insights into the potential pharmacological profile of this class of compounds.
Executive Summary
The adrenergic nervous system, with its α and β receptors, is a critical target for therapeutic intervention in a variety of diseases. While Prazosin (α1-antagonist), Yohimbine (α2-antagonist), and Propranolol (non-selective β-antagonist) are well-characterized drugs with established clinical use, the adrenergic activity of many natural compounds, including this compound, remains less explored. This guide synthesizes the available experimental data to provide a preliminary benchmark of the potential potency of Corydalis alkaloids in the context of known adrenergic blockers.
Data Presentation: Comparative Potency at Adrenergic Receptors
The following table summarizes the available quantitative data on the binding affinity (Ki) of the compared substances to various adrenergic receptor subtypes. The Ki value represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity and potency.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Primary Adrenergic Action |
| This compound | α1, α2, β | Data Not Available | Unknown |
| l-Tetrahydropalmatine | α1A, α2A | Significant Affinity[1] | α-Adrenergic Antagonist[2] |
| Prazosin | α1A | 0.13 - 1.0 | Selective α1-Antagonist |
| α1B | 0.06 - 0.62 | ||
| α1D | 0.06 - 0.38 | ||
| Yohimbine | α2 | Potent Antagonist | Selective α2-Antagonist |
| Propranolol | β1, β2 | Non-selective Antagonist | Non-selective β-Antagonist |
Note: The data for l-Tetrahydropalmatine indicates a significant binding affinity, but specific Ki values were not available in the reviewed literature.
Experimental Protocols
The determination of a compound's potency as an adrenergic blocker typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
This is the gold standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., this compound) for α and β-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines like CHO-K1 stably expressing the human β1, β2, or β3-adrenoceptor) are isolated.[3]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1 receptors, [³H]rauwolscine for α2 receptors, or [³H]-CGP 12177 for β receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Second Messenger Assays)
Functional assays measure the biological response following receptor activation or blockade.
Objective: To determine whether a compound acts as an antagonist, agonist, or partial agonist at adrenergic receptors.
General Protocol (for β-adrenergic receptors):
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.
-
Stimulation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) followed by stimulation with a known β-adrenergic agonist (e.g., isoproterenol).
-
Second Messenger Measurement: The intracellular accumulation of cyclic AMP (cAMP), the second messenger for β-adrenergic receptors, is measured.
-
Data Analysis: An antagonist will inhibit the agonist-induced increase in cAMP in a concentration-dependent manner. This allows for the determination of the antagonist's potency (often expressed as pA2 or IC50).
Mandatory Visualization
Adrenergic Signaling Pathways
The following diagrams illustrate the general signaling pathways for α1, α2, and β-adrenergic receptors. Adrenergic blockers interfere with these pathways by preventing the binding of endogenous catecholamines (norepinephrine and epinephrine).
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Discussion and Future Directions
The currently available data is insufficient to definitively determine the potency and selectivity of this compound as an adrenergic blocker. However, the finding that a related alkaloid, l-Tetrahydropalmatine, exhibits significant affinity for α1A and α2A-adrenergic receptors suggests that this compound may also interact with these receptors.[1] Further research, specifically quantitative radioligand binding assays and functional studies across all major adrenergic receptor subtypes, is imperative to elucidate the complete pharmacological profile of this compound. Such studies would not only clarify its potential as a novel therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of Corydalis alkaloids. The indirect adrenergic blocking action of another Corydalis alkaloid, Dehydrocorydaline, through the inhibition of noradrenaline release, highlights the diverse mechanisms by which these natural products may modulate the adrenergic system. Future investigations should therefore also consider presynaptic effects in addition to direct receptor interactions.
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Corycavine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Corycavine, a plant alkaloid, requires careful consideration for its disposal due to the limited availability of specific safety data. In the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach, treating the substance as potentially hazardous, is the recommended course of action.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to the unknown toxicological properties of this compound, the following PPE is recommended to minimize exposure:
| Personal Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound, treated as a potentially hazardous chemical waste, should adhere to institutional and local regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containment:
-
Solid this compound waste (e.g., unused powder, contaminated consumables) should be placed directly into the labeled hazardous waste container.
-
Solutions containing this compound should also be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with as much information as possible about the compound, including its name, chemical formula (C₂₁H₂₁NO₅), and that its toxicological properties are not fully known.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Experimental Protocols Cited
This guidance is based on established best practices for the management of laboratory chemical waste in the absence of compound-specific data. Key principles from the following general protocols are incorporated:
-
Hazardous Waste Management: Procedures for the segregation, labeling, storage, and disposal of chemical waste as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA).
-
Handling of Uncharacterized Substances: The precautionary principle of treating substances with unknown toxicological profiles as hazardous to minimize risk to personnel and the environment.
By adhering to these conservative and safety-focused procedures, laboratories can ensure the responsible management and disposal of this compound, fostering a safe research environment and maintaining regulatory compliance.
Essential Safety and Operational Guide for Handling Corycavine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Corycavine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the known properties of related Corydalis alkaloids and general best practices for handling potent chemical compounds. Extreme caution is advised.
Compound Information and Known Hazards
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₅ | [1] |
| Molecular Weight | 367.40 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | Min. 95% |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound powder.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher). | Prevents inhalation of the fine powder. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound powder.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound powder in a laboratory setting.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
Table 3: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Operational Plan for this compound Waste Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
